3-(2-Bromoacetyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGNFLHRINYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370989 | |
| Record name | 3-(2-Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-55-7 | |
| Record name | 3-(2-Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoacetyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-Bromoacetyl)benzonitrile chemical properties
An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a bifunctional molecule containing a reactive α-bromoketone moiety and a cyano group. These features make it a valuable intermediate in organic synthesis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [][2] |
| Molecular Weight | 224.05 g/mol | [][2] |
| CAS Number | 50916-55-7 | [][3] |
| Appearance | White to pale-yellow solid/crystalline powder | [4] |
| Melting Point | 67-70 °C | [] |
| Boiling Point | 317.7 °C at 760 mmHg | [] |
| Density | 1.56 g/cm³ | [] |
| Purity | Typically >95% | [] |
| IUPAC Name | This compound | [] |
| Synonyms | 3-Cyanophenacyl bromide, 3-(2-Bromoacetyl)benzenecarbonitrile | [] |
Spectroscopic Data
While specific spectra are lot-dependent, the expected spectroscopic signatures are:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br).
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the methylene carbon (-CH₂Br).
-
IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) stretch, the nitrile group (C≡N) stretch, and C-Br bond vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the bromination of 3-acetylbenzonitrile. The α-carbon of the acetyl group is selectively brominated using a suitable brominating agent.
Reactivity
The reactivity of this compound is dominated by the electrophilic α-carbon and the cyano group. The α-bromoketone is a potent alkylating agent, readily undergoing nucleophilic substitution reactions.
References
Synthesis of 3-(2-Bromoacetyl)benzonitrile from 3-acetylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(2-Bromoacetyl)benzonitrile, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the chemical principles, a detailed experimental protocol for its preparation from 3-acetylbenzonitrile, and relevant quantitative data.
Introduction and Principle
The synthesis of this compound from 3-acetylbenzonitrile is achieved through an alpha-bromination reaction. This reaction selectively introduces a bromine atom to the carbon atom adjacent (in the alpha position) to the carbonyl group of the ketone.
The mechanism for the alpha-bromination of ketones in the presence of an acid catalyst involves the tautomerization of the ketone to its enol form.[1] This enol acts as a nucleophile and attacks an electrophilic bromine source. While molecular bromine can be used, N-Bromosuccinimide (NBS) is a common and often preferred reagent for such transformations.[1][2][3] NBS is a solid, making it easier and safer to handle than liquid bromine, and its use can offer better control and selectivity, minimizing over-bromination.[2] The reaction is typically catalyzed by an acid, which facilitates the initial enolization step.[1] This method is widely applicable for the alpha-bromination of various aralkyl ketones.[2]
Materials and Equipment
The following table lists the necessary reagents and equipment for the synthesis.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Role/Notes |
| 3-Acetylbenzonitrile | C₉H₇NO | 145.16 | 6136-68-1 | Starting Material[4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating Agent |
| Acid Catalyst (e.g., Amberlyst 15 or p-TsOH) | - | - | - | Catalyst for enolization[2][5] |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Reaction Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Quenching/Neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
| Round-bottom flask | - | - | - | Reaction Vessel |
| Reflux condenser | - | - | - | To prevent solvent loss |
| Magnetic stirrer & stir bar | - | - | - | For homogenous mixing |
| Heating mantle | - | - | - | For controlled heating |
| Separatory funnel | - | - | - | For liquid-liquid extraction |
| Rotary evaporator | - | - | - | For solvent removal |
Experimental Protocol
This protocol is based on established procedures for the alpha-bromination of analogous aromatic ketones.[2][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-acetylbenzonitrile (1.0 eq), N-Bromosuccinimide (1.1-1.2 eq), and a catalytic amount of an acid catalyst (e.g., 10% w/w acidic Al₂O₃ or a catalytic amount of p-TsOH)[2].
-
Solvent Addition: Add a suitable solvent, such as acetonitrile or methanol (approx. 10-20 volumes relative to the starting material).[2]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[2]
-
Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.[5]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid and remove succinimide) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the final product.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Parameter | 3-Acetylbenzonitrile (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₇NO | C₉H₆BrNO[6][] |
| Molecular Weight ( g/mol ) | 145.16[4] | 224.05[6][] |
| Appearance | Pale yellowish-orange to brown powder[8] | White to pale-yellow solid[9] |
| Melting Point (°C) | 43-47 | 67-70[] |
| Boiling Point (°C at 760 mmHg) | ~287 (Predicted) | 317.7 (Predicted)[] |
| Typical Reaction Yield (%) | N/A | 80-90% (Representative for similar reactions)[2] |
Visualizations: Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation process.
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: The chemical pathway from starting material to product via an enol intermediate.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 8. 3-ACETYLBENZONITRILE | 6136-68-1 [chemicalbook.com]
- 9. This compound Supplier in China [nj-finechem.com]
A Technical Guide to the Putative Mechanism of Action of 3-(2-Bromoacetyl)benzonitrile
Disclaimer: Publicly available scientific literature does not contain direct experimental data on the specific biological mechanism of action for 3-(2-Bromoacetyl)benzonitrile. This guide, therefore, outlines a putative mechanism based on its chemical structure and published data from its structural isomer, 4-(2-Bromoacetyl)benzonitrile. The proposed mechanism requires experimental validation.
Executive Summary
This compound is a small molecule featuring two key functional groups that inform its potential biological activity: a nitrile group and a bromoacetyl moiety. The presence of the bromoacetyl group, a well-characterized electrophilic "warhead," strongly suggests a mechanism of action involving targeted covalent inhibition. Evidence from its structural isomer, 4-(2-Bromoacetyl)benzonitrile, points toward Glycogen Synthase Kinase 3 (GSK-3) as a likely target. This document will explore the proposed mechanism, the role of its putative target in cellular signaling, and the experimental protocols required to validate this hypothesis.
Proposed Mechanism: Covalent Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
The central hypothesis is that this compound acts as an irreversible inhibitor of the protein kinase GSK-3. This mechanism is predicated on the chemical reactivity of the α-haloacetyl group.
2.1 The Covalent Interaction
Covalent inhibitors form a stable, permanent bond with their target protein, leading to prolonged and often irreversible inactivation. The bromoacetyl moiety functions as an electrophile, making the adjacent carbon atom susceptible to nucleophilic attack. Within a protein's binding pocket, a suitably positioned nucleophilic amino acid residue, most commonly cysteine, can attack this carbon. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the inhibitor and the enzyme.
This irreversible binding offers potential advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to overcome high substrate concentrations.
Caption: Proposed covalent inhibition of GSK-3 by this compound.
2.2 Rationale for GSK-3 as the Target
The selection of GSK-3 as the putative target is based on evidence from the positional isomer, 4-(2-Bromoacetyl)benzonitrile. This compound is described in chemical literature as being useful for studying the irreversible inhibitory activity of Glycogen Synthase Kinase 3 (GSK-3) and is also sold under the synonym "GSK-3 Inhibitor 5".[1][2] This suggests that the bromoacetylbenzonitrile scaffold has been identified as a viable starting point for developing GSK-3 inhibitors. Many kinase inhibitors achieve selectivity by targeting unique features within the ATP-binding pocket, and the presence of a reactive cysteine residue in or near this pocket on GSK-3β (Cys-199) provides a plausible site for covalent modification.[3]
Overview of Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[3][4] It exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3][5]
3.1 Role in Cellular Signaling
GSK-3 is a key regulator in numerous signaling pathways, including:
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 allows β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
-
Insulin Signaling: GSK-3 is inhibited downstream of the PI3K/Akt pathway following insulin receptor activation. This leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen storage.
-
Neuronal Function: GSK-3 is implicated in neuronal development, plasticity, and apoptosis. Its dysregulation is linked to neurodegenerative diseases such as Alzheimer's disease, where it is known to hyperphosphorylate the tau protein.[4]
Due to its central role, aberrant GSK-3 activity is associated with a wide range of pathologies, including type 2 diabetes, cancer, bipolar disorder, and Alzheimer's disease, making it a significant therapeutic target.[2][4]
Caption: Simplified diagram of GSK-3's role in the Wnt/β-catenin signaling pathway.
Comparative Quantitative Data
No specific inhibitory concentrations (e.g., IC50) are available for this compound. The following table presents data for a selection of known GSK-3 inhibitors to provide context for the range of potencies achieved by different chemical scaffolds.
| Inhibitor Name | Class / Type | GSK-3β IC50 | GSK-3α IC50 | Reference |
| CHIR-99021 | ATP-competitive | 6.7 nM | 10 nM | [6] |
| SB216763 | ATP-competitive | 34.3 nM | 34.3 nM | [6] |
| Tideglusib | Non-ATP-competitive (Irreversible) | 60 nM | - | [6] |
| BIO | ATP-competitive | 5 nM | 5 nM | [7] |
| LY2090314 | ATP-competitive | 0.9 nM | 1.5 nM | [6] |
| TWS119 | ATP-competitive | 30 nM | - | [6] |
Key Experimental Protocols
The following protocols describe standard methodologies to test the proposed mechanism of action.
5.1 Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against GSK-3β.
-
Methodology:
-
Reagents: Recombinant human GSK-3β, a suitable peptide substrate (e.g., pre-phosphorylated glycogen synthase peptide), ATP, and a kinase assay buffer.
-
Procedure: A series of dilutions of this compound are prepared in DMSO.
-
The compound dilutions are pre-incubated with the GSK-3β enzyme for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo® assay).
-
Data Analysis: Luminescence values are converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
5.2 Protocol 2: Target Engagement via Competitive Proteomics
-
Objective: To confirm covalent binding of the compound to GSK-3β within a complex biological sample (e.g., cell lysate).
-
Methodology:
-
Lysate Preparation: Prepare protein lysates from a relevant human cell line (e.g., HEK293).
-
Compound Treatment: Treat aliquots of the lysate with increasing concentrations of this compound for a specified time. A vehicle control (DMSO) is also prepared.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive fluorescent probe (e.g., an iodoacetamide-based probe) to all samples to label cysteine residues that were not blocked by the test compound.[8]
-
Protein Separation: Separate the labeled proteins using SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis: A decrease in the fluorescence intensity of a protein band corresponding to the molecular weight of GSK-3β in the compound-treated lanes compared to the control indicates competitive binding and target engagement. The identity of the band can be confirmed by mass spectrometry.
-
Caption: Workflow for a competitive proteomics experiment to validate target engagement.
5.3 Protocol 3: Cellular Viability (MTT) Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cells, where GSK-3 is often implicated.
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. This data can be used to determine a GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
This compound possesses the key structural features of a targeted covalent inhibitor. Based on data from its structural isomer, Glycogen Synthase Kinase 3 is proposed as its primary biological target. The putative mechanism involves the formation of an irreversible covalent bond between the compound's electrophilic bromoacetyl group and a nucleophilic cysteine residue within the ATP-binding pocket of GSK-3, leading to its inactivation and the modulation of downstream signaling pathways.
This hypothesis requires rigorous experimental validation. Future work should focus on:
-
Direct Target Identification: Using mass spectrometry to confirm that this compound covalently modifies GSK-3 and to identify the specific amino acid residue involved.
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity for GSK-3 over other related and unrelated kinases.
-
Cellular Target Engagement: Confirming that the compound engages GSK-3 in intact cells using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling.
-
Downstream Pathway Analysis: Measuring the effects of the compound on known GSK-3 substrates, such as the phosphorylation status of β-catenin or tau, in relevant cellular models.
Confirmation of this proposed mechanism would establish this compound as a valuable tool for studying GSK-3 biology and as a potential starting point for the development of novel therapeutics.
References
- 1. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 2. gsk-3 | CymitQuimica [cymitquimica.com]
- 3. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Spectroscopic and Functional Analysis of 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic properties of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of inhibitors targeting clinically relevant signaling pathways. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted and typical spectroscopic data, alongside generalized experimental protocols. Furthermore, it elucidates the compound's functional context by detailing its role in the development of inhibitors for Ubiquitin-Specific Peptidase 30 (USP30) and Glycogen Synthase Kinase 3 (GSK-3), supported by pathway diagrams.
Spectroscopic Data Analysis
This compound (CAS Number: 50916-55-7) is a small organic molecule with the chemical formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . Its structure comprises a benzonitrile moiety substituted at the meta position with a bromoacetyl group. The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.5 | Singlet | 2H | -CH₂-Br |
| ~7.6 | Triplet | 1H | Aromatic H |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~8.1 | Doublet | 1H | Aromatic H |
| ~8.2 | Singlet | 1H | Aromatic H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~30 | CH₂ | -C H₂-Br |
| ~113 | C | Ar-C N |
| ~118 | C | C N |
| ~130 | CH | Aromatic C H |
| ~132 | CH | Aromatic C H |
| ~135 | CH | Aromatic C H |
| ~137 | C | Aromatic C -C=O |
| ~138 | CH | Aromatic C H |
| ~190 | C | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2230 | Strong | Nitrile (C≡N) | Stretching |
| ~1700 | Strong | Ketone (C=O) | Stretching |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |
| ~1200 | Medium | C-C | Stretching |
| ~700-600 | Medium | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 223/225 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 144 | [M-Br]⁺ | Loss of bromine radical |
| 116 | [C₇H₄N]⁺ | Fragment corresponding to the benzonitrile moiety |
| 102 | [C₇H₄N-CN]⁺ | Loss of cyanide from the benzonitrile fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm).
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of this compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Functional Context and Signaling Pathways
This compound serves as a reactive intermediate for the synthesis of molecules that inhibit key enzymes in cellular signaling. Its bromoacetyl group is an electrophilic warhead that can form covalent bonds with nucleophilic residues (like cysteine) in the active sites of target proteins.
Inhibition of Ubiquitin-Specific Peptidase 30 (USP30)
USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy (the selective degradation of mitochondria by autophagy).[1][2] Inhibition of USP30 can enhance the clearance of damaged mitochondria, a process that is crucial for cellular health and implicated in neurodegenerative diseases like Parkinson's disease.[3]
Caption: USP30 antagonizes Parkin-mediated mitophagy.
The diagram above illustrates the general workflow of Parkin-mediated mitophagy. Damaged mitochondria recruit and activate PINK1 and Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins. This signals the mitochondria for degradation via mitophagy. USP30 counteracts this process by removing the ubiquitin tags. Inhibitors derived from this compound can covalently bind to and inactivate USP30, thereby promoting mitophagy.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a central role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[4][5] Dysregulation of GSK-3 activity is implicated in various diseases, including type 2 diabetes, cancer, and Alzheimer's disease.[6][7]
Caption: GSK-3 is a key node in multiple signaling pathways.
GSK-3 is constitutively active in resting cells and is inhibited by upstream signals such as the PI3K/Akt and Wnt pathways.[5][6] In the absence of inhibitory signals, GSK-3 phosphorylates a wide range of substrates, often marking them for degradation or altering their activity. This compound can be used to synthesize covalent inhibitors that target GSK-3, thereby modulating its activity and influencing downstream cellular responses. This makes it a valuable tool for studying and potentially treating diseases associated with GSK-3 dysregulation.
References
- 1. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3 in cell signaling | Abcam [abcam.com]
Physical and chemical specifications of 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological specifications of 3-(2-Bromoacetyl)benzonitrile (CAS No: 50916-55-7). It is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental methodologies, and contextual information regarding its applications.
Core Chemical and Physical Specifications
This compound is a bifunctional organic compound containing both a reactive α-bromoketone group and a benzonitrile moiety. These features make it a valuable intermediate in organic synthesis. All quantitative data is summarized in the table below for clarity and ease of comparison.
| Property | Value | Reference |
| CAS Number | 50916-55-7 | [][2] |
| Molecular Formula | C₉H₆BrNO | [] |
| Molecular Weight | 224.05 g/mol | [] |
| Appearance | White to pale-yellow solid/crystal powder | [3] |
| Melting Point | 67-70 °C | [] |
| Boiling Point | 317.7 °C at 760 mmHg | [] |
| Density | 1.56 g/cm³ | [] |
| Purity | Typically ≥95% | [] |
| Solubility | Soluble in Methanol | N/A |
| SMILES | C1=CC(=CC(=C1)C(=O)CBr)C#N | [] |
| InChI Key | XWCGNFLHRINYCE-UHFFFAOYSA-N | [] |
Synthesis and Characterization Protocols
The primary route for synthesizing this compound is the α-bromination of its precursor, 3-acetylbenzonitrile. The bromoacetyl group is a known reactive moiety, often used as an alkylating agent in organic and medicinal chemistry.
This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-acetylbenzonitrile using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination.[4][5]
| Step | Procedure |
| 1. Reactant Preparation | Dissolve 1 equivalent of 3-acetylbenzonitrile in a suitable solvent such as carbon tetrachloride or ethyl acetate in a round-bottom flask. |
| 2. Reagent Addition | Add 1.1 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. |
| 3. Reaction Condition | Equip the flask with a reflux condenser and heat the mixture to reflux under irradiation with a UV lamp to facilitate radical initiation. |
| 4. Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| 5. Work-up | Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. |
| 6. Purification | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. |
While specific experimental spectra for this compound are not widely published, the following protocols outline standard methods for its structural confirmation.
| Method | Protocol & Expected Results |
| ¹H NMR Spectroscopy | Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃). Expected Signals: A singlet for the two methylene protons (-CH₂Br) around 4.4-4.8 ppm. A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring. |
| ¹³C NMR Spectroscopy | Prepare a more concentrated sample (~20-30 mg) in a deuterated solvent. Expected Signals: A signal for the methylene carbon (-CH₂Br) around 30-35 ppm. Signals for the aromatic carbons between 110-140 ppm. A signal for the nitrile carbon (-C≡N) around 115-120 ppm. A signal for the carbonyl carbon (C=O) around 190 ppm. |
| Infrared (IR) Spectroscopy | Analyze the solid sample using a KBr pellet or ATR accessory. Expected Peaks: A sharp, strong peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch. A strong, sharp peak around 1680-1700 cm⁻¹ for the ketone (C=O) stretch. Aromatic C-H and C=C stretching peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. |
| Mass Spectrometry (MS) | Use Electron Ionization (EI) or Electrospray Ionization (ESI). Expected Result: The molecular ion peak [M]⁺ should be visible, showing a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity at m/z 223 and 225). |
Application in Drug Discovery: GSK-3 Inhibition
This compound has been identified as a compound used in the study of novel inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[6] GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular signaling pathways. Its hyperactivity is implicated in a wide range of pathologies, including neurodegenerative diseases (like Alzheimer's), psychiatric disorders, and metabolic diseases.[6][7][8]
The bromoacetyl functional group is a reactive electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, within the ATP-binding site of a kinase. This irreversible inhibition makes compounds like this compound valuable as chemical probes to study enzyme function and as potential starting points for therapeutic development.
One of the most well-studied roles of GSK-3 is in the canonical Wnt signaling pathway.[9] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] When a Wnt ligand binds to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation.[8][9] An inhibitor of GSK-3 would mimic the effect of a Wnt signal by preventing β-catenin degradation.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions. It is corrosive and toxic if swallowed, inhaled, or in contact with skin.
| Safety Aspect | Recommendation |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage. |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up. Recommended storage is under an inert atmosphere (Nitrogen or Argon) at 2-8°C. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. |
Mandatory Visualizations
Caption: Synthetic route to this compound.
Caption: Standard workflow for chemical synthesis and characterization.
Caption: Role of GSK-3 in the canonical Wnt signaling pathway.
References
- 2. scbt.com [scbt.com]
- 3. This compound Supplier in China [nj-finechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile (CAS 50916-55-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)benzonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis, and key reactions. It further explores its role as a crucial building block in the synthesis of inhibitors for clinically relevant enzymes, such as Glycogen Synthase Kinase-3 (GSK-3) and Ubiquitin-Specific Peptidase 30 (USP30). Detailed experimental protocols and an analysis of relevant signaling pathways are provided to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 50916-55-7 | [][2] |
| Molecular Formula | C₉H₆BrNO | [][2] |
| Molecular Weight | 224.05 g/mol | [][2] |
| Appearance | White to pale-yellow solid | [3] |
| Melting Point | 67-70 °C | [] |
| Boiling Point | 317.7 °C at 760 mmHg | [] |
| Density | 1.56 g/cm³ | [] |
| Solubility | Soluble in organic solvents such as acetone and dichloromethane; limited solubility in water. | [3] |
| SMILES | N#Cc1cccc(c1)C(=O)CBr | [] |
| InChI | InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | [] |
Spectroscopic Data
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | Aromatic protons (4H) would appear as multiplets in the downfield region (approx. δ 7.5-8.2 ppm). The methylene protons (-CH₂Br) adjacent to the carbonyl group would appear as a singlet further downfield (approx. δ 4.5-5.0 ppm) due to the electron-withdrawing effects of the bromine and carbonyl group. |
| ¹³C NMR | The carbon of the nitrile group (-C≡N) is expected around δ 118 ppm. The aromatic carbons would appear in the δ 125-140 ppm region. The carbonyl carbon (C=O) would be significantly downfield, typically in the δ 190-200 ppm range. The methylene carbon (-CH₂Br) would be found in the δ 30-40 ppm region. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile group (-C≡N) is expected around 2230 cm⁻¹. A strong, sharp peak for the carbonyl group (C=O) of the ketone will be present around 1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-H bending vibrations would appear in the 900-650 cm⁻¹ region. The C-Br stretching vibration is expected in the 700-500 cm⁻¹ range. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 223 and 225 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the bromine atom ([M-Br]⁺), and cleavage of the acyl group, leading to fragments corresponding to the benzonitrile moiety. |
Synthesis and Reactivity
Synthesis
This compound can be synthesized from 3-acetylbenzonitrile via α-bromination. A general procedure involves the reaction of the starting ketone with a brominating agent such as bromine (Br₂) in a suitable solvent, often with a catalytic amount of acid.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-Acetylbenzonitrile, Bromine, Chloroform (or other suitable solvent), catalytic amount of hydrobromic acid.
-
Procedure:
-
Dissolve 3-acetylbenzonitrile in chloroform in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Add a catalytic amount of hydrobromic acid to the solution.
-
Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.
-
Key Reactions
The α-bromoketone functionality of this compound makes it a versatile reagent for various chemical transformations, particularly for the synthesis of heterocyclic compounds.
This is a classic reaction for the synthesis of thiazole rings. It involves the condensation of an α-haloketone with a thioamide. In the case of this compound, reaction with thiourea yields 2-amino-4-(3-cyanophenyl)thiazole, a valuable scaffold in medicinal chemistry.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Materials: this compound, Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and thiourea in ethanol.
-
Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 2-amino-4-(3-cyanophenyl)thiazole hydrobromide, often precipitates from the solution.
-
The precipitate is collected by filtration and can be neutralized with a base (e.g., sodium bicarbonate solution) to obtain the free amine.
-
The product can be further purified by recrystallization.[4][5]
-
The bromoacetyl group is an excellent electrophile for the alkylation of primary and secondary amines via an Sₙ2 reaction. This reaction is useful for introducing the 3-cyanophenacyl moiety into various molecules.
Experimental Protocol: Alkylation of a Primary Amine
-
Materials: this compound, a primary amine (e.g., benzylamine), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve the primary amine and the base in the chosen solvent in a reaction flask.
-
Slowly add a solution of this compound in the same solvent to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.[6][7][8]
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of inhibitors for enzymes implicated in various diseases. Its utility stems from its ability to serve as a scaffold for the construction of more complex molecules that can interact with the active sites of these enzymes.
Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)
GSK-3 is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[9] Dysregulation of GSK-3 activity has been linked to several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as bipolar disorder and diabetes.[4][10][11] Therefore, the development of GSK-3 inhibitors is a significant area of research. This compound can be used to synthesize various heterocyclic compounds that have shown potential as GSK-3 inhibitors.
GSK-3 Signaling Pathway
The activity of GSK-3 is regulated by multiple signaling pathways, most notably the Wnt and PI3K/Akt pathways.[3][12][13] In the absence of Wnt signaling, GSK-3 is active and phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. In the PI3K/Akt pathway, growth factor signaling leads to the activation of Akt, which in turn phosphorylates and inactivates GSK-3.
References
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound Supplier in China [nj-finechem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scribd.com [scribd.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]
- 13. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
The Alpha-Bromoketone Moiety in 3-(2-Bromoacetyl)benzonitrile: A Hub of Reactivity for Drug Discovery and Organic Synthesis
An In-depth Technical Guide
Abstract
Alpha-bromoketones are a cornerstone of synthetic and medicinal chemistry, prized for their versatile reactivity.[1] This technical guide provides a comprehensive examination of the reactivity of the alpha-bromoketone in 3-(2-Bromoacetyl)benzonitrile, a key building block for heterocyclic synthesis and a potential covalent inhibitor. We will delve into its synthesis, core reactivity principles, and its applications in forming complex molecular architectures, with a particular focus on its utility for researchers, scientists, and drug development professionals.
Introduction: The Electronic Landscape of this compound
The reactivity of the alpha-bromoketone in this compound is primarily dictated by the electronic interplay between the carbonyl group, the alpha-bromine atom, and the meta-substituted benzonitrile ring. The electron-withdrawing nature of the carbonyl group and the bromine atom renders the alpha-carbon highly electrophilic and the adjacent protons acidic.[1] This electronic arrangement makes the alpha-bromoketone moiety a prime target for nucleophilic attack and a versatile precursor for a variety of chemical transformations. The meta-positioned cyano group, also being electron-withdrawing, further influences the reactivity of the aromatic ring, though its direct electronic effect on the alpha-bromoketone is less pronounced than an ortho or para substituent.
Synthesis of this compound
General Experimental Protocol: Bromination of 3-Acetylbenzonitrile
Materials:
-
3-Acetylbenzonitrile
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
Anhydrous aluminum chloride (AlCl₃, catalytic amount)
-
Petroleum ether
-
Water
Procedure:
-
Dissolve 3-acetylbenzonitrile in anhydrous diethyl ether in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
Slowly add an equimolar amount of bromine dropwise from the dropping funnel with constant stirring. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring for a short period until the bromine color disappears.
-
Remove the ether and dissolved hydrogen bromide under reduced pressure.
-
The resulting crude product can be purified by washing with a mixture of water and petroleum ether, followed by filtration.
-
For higher purity, the product can be recrystallized from a suitable solvent like methanol.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the alpha-bromoketone in this compound is nucleophilic substitution, predominantly through an SN2 mechanism. The highly electrophilic alpha-carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.
Reaction with N-Nucleophiles: Synthesis of Aminoketones and Heterocycles
Reactions with amines and other nitrogen-based nucleophiles are fundamental in the synthesis of various biologically active compounds.
This compound readily reacts with primary and secondary amines to yield the corresponding alpha-aminoketones. These products are valuable intermediates in the synthesis of more complex molecules.
-
Experimental Workflow: Synthesis of alpha-Aminoketones
Caption: General workflow for the synthesis of alpha-aminoketones.
A classic application of alpha-bromoketones is the Hantzsch synthesis of thiazoles. The reaction of this compound with a thioamide, such as thiourea, provides a direct route to 2-amino-4-(3-cyanophenyl)thiazole.
-
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Reaction with S-Nucleophiles: Thioether Formation and Heterocycle Synthesis
Sulfur nucleophiles, such as thiols and thiourea, react readily with this compound to form thioethers and sulfur-containing heterocycles.
The reaction with thiols in the presence of a base yields the corresponding thioethers.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thioglycolic acid | 2-((3-cyanobenzoyl)methylthio)acetic acid | Aq. NaOH, Ethanol, rt, 4-8h | Data not available |
Note: Data presented is based on analogous reactions with similar alpha-bromoketones.
Reaction with O-Nucleophiles: Ester and Ether Formation
Oxygen nucleophiles, such as carboxylates and alkoxides, can also displace the bromide to form esters and ethers, respectively.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium methoxide | 1-(3-cyanophenyl)-2-methoxyethan-1-one | Methanol, rt | Data not available |
| Sodium acetate | 2-(3-cyanophenyl)-2-oxoethyl acetate | Acetic acid, reflux | Data not available |
Note: Data presented is based on analogous reactions with similar alpha-bromoketones.
Application in Drug Discovery: Covalent Inhibition
The electrophilic nature of the alpha-bromoketone moiety makes this compound a potential candidate for use as a targeted covalent inhibitor in drug development.[3] Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action. The alpha-bromoketone can act as a "warhead," reacting with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme.
Mechanism of Covalent Inhibition
The mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic alpha-carbon of the bromoacetyl group, leading to the irreversible formation of a thioether linkage and the displacement of the bromide ion. The benzonitrile moiety serves as the "scaffold" that directs the inhibitor to the enzyme's active site through non-covalent interactions.
-
Signaling Pathway: Covalent Inhibition of a Kinase
Caption: Covalent modification of a cysteine residue by this compound.
Conclusion
This compound is a highly versatile reagent with a rich and exploitable reactivity profile centered on its alpha-bromoketone moiety. Its susceptibility to nucleophilic attack by a wide array of heteroatomic nucleophiles makes it an invaluable tool for the synthesis of diverse heterocyclic scaffolds. Furthermore, its potential as a covalent inhibitor highlights its significance in modern drug discovery programs. The experimental protocols and reactivity data summarized in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this important chemical intermediate.
References
The Solubility Profile of 3-(2-Bromoacetyl)benzonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Understanding the solubility of this compound in common organic solvents is critical for its effective use in research and development, particularly in drug discovery and process chemistry. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow involving this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction
This compound (CAS No. 50916-55-7) is a substituted aromatic ketone containing a reactive bromoacetyl group and a nitrile moiety.[1] Its chemical structure makes it a versatile building block in organic synthesis. A significant application of this compound is in the preparation of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3), which are targets in the development of therapeutics for a range of central nervous system disorders.[2] The successful execution of synthetic reactions and subsequent purification processes heavily relies on the appropriate choice of solvents, making a thorough understanding of the solubility of this compound paramount. This guide aims to provide a detailed resource on this topic.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 67-70 °C | |
| Boiling Point | 317.7 °C at 760 mmHg | N/A |
| Appearance | White to light yellow crystalline solid | |
| CAS Number | 50916-55-7 | [1] |
Solubility Data
Precise, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, based on qualitative descriptions from chemical suppliers and data available for the isomeric compound 4-(2-Bromoacetyl)benzonitrile, a solubility profile can be estimated.
Qualitative Solubility: this compound is generally described as being soluble in methanol. The isomeric compound, 4-cyanophenacyl bromide, is noted to be soluble in organic solvents such as acetone and dichloromethane, with limited solubility in water.[3] This suggests that this compound will exhibit good solubility in polar aprotic and polar protic solvents.
Quantitative Solubility Summary: The following table summarizes the available quantitative and estimated solubility data for this compound in common organic solvents at ambient temperature. It is important to note that the value for Dimethyl Sulfoxide (DMSO) is based on data for the isomer 4-(2-Bromoacetyl)benzonitrile and should be considered an approximation for the 3-isomer.
Table 2: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Methanol | Polar Protic | 0.762 | Soluble | N/A | Qualitative data from supplier. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | ~10.0 | ~0.446 | Based on data for 4-(2-Bromoacetyl)benzonitrile.[4] |
| Dichloromethane (DCM) | Halogenated | 0.309 | Soluble | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |
| Acetone | Polar Aprotic | 0.355 | Soluble | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |
| Water | Polar Protic | 1.000 | Limited | N/A | Based on qualitative data for 4-(2-Bromoacetyl)benzonitrile.[3] |
Polarity Index values are relative to water (1.000).
Experimental Protocols
For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following experimental protocols are provided as a general guideline.
Protocol for Qualitative Solubility Determination
This method is useful for rapid screening of suitable solvents.
-
Preparation: Weigh approximately 10-20 mg of this compound into a small, clean, and dry test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Mixing: Vigorously agitate the mixture for 1-2 minutes at ambient temperature. A vortex mixer can be used for this purpose.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the mixture in a water bath to assess solubility at elevated temperatures. Observe any changes in solubility.
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This method provides a quantitative measure of solubility.
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100
Visualizations
The following diagrams illustrate a conceptual workflow for the use of this compound in a research context and a logical flow for solubility testing.
Caption: A conceptual workflow for the synthesis and evaluation of a hypothetical GSK-3 inhibitor.
Caption: A logical workflow for determining the qualitative solubility of a compound.
Conclusion
This compound is a valuable reagent in medicinal chemistry and organic synthesis. While comprehensive quantitative solubility data is sparse in the public domain, this guide consolidates the available qualitative information and provides a framework for its experimental determination. The compound exhibits good solubility in polar organic solvents, a characteristic that is advantageous for its application in various reaction conditions. The provided protocols and workflows serve as a practical resource for scientists and researchers, facilitating the efficient and effective use of this compound in their laboratory work. It is recommended that researchers determine the solubility in their specific solvent systems for critical applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 20099-89-2: 4-Cyanophenacyl bromide | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 3-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.
Core Chemical and Physical Data
This compound is a solid organic compound notable for its reactive bromoacetyl group, making it a valuable building block in synthetic chemistry. Its key quantitative properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₆BrNO[1][2][3] |
| Molecular Weight | 224.05 g/mol [1][2][3] |
| Melting Point | 67-70 °C |
| Boiling Point | 317.7 °C at 760 mmHg |
| Density | 1.56 g/cm³ |
| CAS Number | 50916-55-7[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a 2-aminothiazole derivative are presented below. These protocols are based on established chemical transformations of analogous compounds.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the bromination of 3-acetylbenzonitrile. This method is adapted from the synthesis of the para-isomer, p-cyanophenacyl bromide.[4]
Materials:
-
3-Acetylbenzonitrile
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
Aluminum chloride (AlCl₃, catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3-acetylbenzonitrile (100 mmol) in anhydrous diethyl ether (150 ml).
-
Add a catalytic amount of aluminum chloride to the solution.
-
Cool the flask in an ice bath and add bromine (100 mmol) dropwise with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted bromine.
-
Dry the product under vacuum to yield this compound.
Protocol 2: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
This protocol details the Hantzsch thiazole synthesis, reacting this compound with thiourea to form a 2-aminothiazole derivative. This class of compounds is of significant interest in medicinal chemistry.
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 ml).
-
Add an equimolar amount of thiourea (10 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-amino-4-(3-cyanophenyl)thiazole.
Experimental Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from the starting material, 3-acetylbenzonitrile, to the final 2-aminothiazole derivative, highlighting the key reagents and intermediate compound.
Caption: Synthetic pathway for 2-amino-4-(3-cyanophenyl)thiazole.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of a Potential GSK-3 Inhibitor Derived from 3-(2-Bromoacetyl)benzonitrile
These application notes provide a comprehensive guide for the synthesis and evaluation of a potential Glycogen Synthase Kinase-3 (GSK-3) inhibitor using 3-(2-Bromoacetyl)benzonitrile as a key starting material. The protocols are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type II diabetes, and certain cancers.[1] Consequently, GSK-3 has emerged as a significant therapeutic target for drug discovery.
One of the prominent signaling cascades regulated by GSK-3 is the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[2]
This document outlines a proposed synthetic route to a novel aminothiazole-based compound, a scaffold known to be effective in kinase inhibition, starting from this compound.[1] Detailed protocols for its synthesis and subsequent in vitro evaluation against GSK-3β are provided.
Data Presentation
Table 1: Proposed Synthesis of N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | This compound | Thiourea | 4-(3-cyanophenyl)thiazol-2-amine | Ethanol | 2-4 hours | Reflux | ~85-95 |
| 2 | 4-(3-cyanophenyl)thiazol-2-amine | Acetyl chloride | N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide | Dry Acetone | 1-2 hours | 0°C to RT | ~80-90 |
Table 2: Inhibitory Activity of Representative GSK-3β Inhibitors
| Inhibitor | IC50 (nM) | Assay Method |
| CHIR-99021 | 6.7 | Kinase-Glo® |
| SB216763 | 34 | TR-FRET |
| AR-A014418 | 104 | Not Specified |
| Compound 16b (thieno[3,2-c]pyrazol-3-amine derivative) | 3.1 | Caliper mobility shift assay |
| Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide derivative) | 70 | Not Specified |
Experimental Protocols
Synthesis of 4-(3-cyanophenyl)thiazol-2-amine (Intermediate 1)
This protocol is based on the Hantzsch thiazole synthesis.[3][4]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain 4-(3-cyanophenyl)thiazol-2-amine.
Synthesis of N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide (Proposed GSK-3 Inhibitor)
This protocol describes the acylation of the 2-aminothiazole intermediate.[5]
Materials:
-
4-(3-cyanophenyl)thiazol-2-amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Dry acetone
-
Pyridine (catalytic amount)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(3-cyanophenyl)thiazol-2-amine in dry acetone in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add acetyl chloride to the cooled solution, followed by a catalytic amount of pyridine.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield N-(4-(3-cyanophenyl)thiazol-2-yl)acetamide.
In vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from standard Promega protocols for the ADP-Glo™ Kinase Assay.[6][7][8]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)[7]
-
Synthesized inhibitor compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in the appropriate buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.
-
Prepare a substrate/ATP mixture in the kinase reaction buffer.
-
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Proposed synthetic workflow for the GSK-3 inhibitor.
Caption: Experimental workflow for the in vitro GSK-3β kinase assay.
Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3.
References
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 2. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. GSK3 beta Kinase Enzyme System [promega.kr]
- 8. carnabio.com [carnabio.com]
3-(2-Bromoacetyl)benzonitrile: A Versatile Intermediate for Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(2-Bromoacetyl)benzonitrile is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive α-bromoketone moiety and a cyano group, allows for the facile construction of a variety of heterocyclic scaffolds, particularly substituted thiazoles. This document provides detailed protocols for the synthesis of this compound and its application in the preparation of 2-aminothiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition.
Introduction
α-Halo ketones are key intermediates in synthetic organic chemistry, serving as precursors for a wide array of molecular architectures. Among these, this compound stands out due to the presence of a nitrile group, which can be further functionalized or can participate in directing biological activity. The primary application of this intermediate is in the Hantzsch thiazole synthesis, a classic condensation reaction that provides a straightforward route to 2-aminothiazoles. These thiazole-containing molecules are prevalent in many biologically active compounds and approved pharmaceuticals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50916-55-7 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 67-70 °C | [1] |
| Appearance | White to pale-yellow solid | [3] |
Table 2: Representative Reaction Data
| Reaction | Starting Material | Product | Yield (%) |
| Bromination | 3-Acetylbenzonitrile | This compound | ~85% (estimated) |
| Hantzsch Thiazole Synthesis | This compound | 2-Amino-4-(3-cyanophenyl)thiazole | High (typical for Hantzsch) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Acetylbenzonitrile
This protocol is adapted from the synthesis of the isomeric 4-(2-bromoacetyl)benzonitrile.
Materials:
-
3-Acetylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Amberlyst 15 ion exchange resin (catalyst)
-
Ethyl acetate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3-acetylbenzonitrile (1 equivalent) in ethyl acetate.
-
Add a catalytic amount of Amberlyst 15 ion exchange resin.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
This is a general procedure for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/hot plate
Procedure:
-
In a round-bottom flask or a scintillation vial, combine this compound (1 equivalent) and thiourea (1.5 equivalents).[4]
-
Add ethanol as the solvent and a stir bar.[4]
-
Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30-60 minutes.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction contents into a beaker containing a 5% sodium carbonate solution to precipitate the product.[4]
-
Collect the solid product by vacuum filtration through a Büchner funnel.[4]
-
Wash the filter cake with water.[4]
-
Dry the collected solid to obtain 2-amino-4-(3-cyanophenyl)thiazole. The crude product is often of high purity.
Applications in Medicinal Chemistry
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Derivatives of 2-amino-4-(3-cyanophenyl)thiazole are of particular interest as potential inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.
Kinase Inhibition
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding site of many kinases. The cyanophenyl substituent can be strategically utilized to interact with specific residues within the kinase active site, potentially leading to potent and selective inhibition. For example, the 2-aminothiazole moiety is a key component of the approved pan-Src kinase inhibitor, Dasatinib.[7]
Visualizations
Caption: Synthetic workflow for 2-amino-4-(3-cyanophenyl)thiazole.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for N-alkylation using 3-(2-Bromoacetyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-alkylation is a cornerstone reaction in medicinal chemistry, crucial for the synthesis of a vast range of pharmaceutical compounds. The introduction of specific alkyl groups to amine-containing molecules allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetics. The benzonitrile moiety is a privileged scaffold in drug discovery, recognized for its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] Benzonitrile derivatives have demonstrated significant therapeutic potential in oncology, virology, and microbiology.[1][2]
3-(2-Bromoacetyl)benzonitrile, also known as 3-cyanophenacyl bromide, is a versatile bifunctional reagent. It serves as an effective electrophile for the N-alkylation of primary and secondary amines, introducing the 3-cyanophenacyl group to a nucleophilic nitrogen center. This reaction provides a straightforward route to novel N-substituted 2-amino-1-(3-cyanophenyl)ethan-1-one derivatives, which can be further explored as potential therapeutic agents. The presence of the reactive α-bromo ketone functionality allows for efficient alkylation under mild conditions, while the nitrile group offers a site for further chemical modification or can play a direct role in target binding.[3]
These application notes provide a generalized protocol for the N-alkylation of amines using this compound, based on established methodologies for reactions with α-bromo ketones.
Reagent Data and Safety Information
Proper handling of reagents is critical for experimental success and laboratory safety. The properties of the key alkylating agent are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][] |
| Synonyms | 3-Cyanophenacyl bromide | [] |
| CAS Number | 50916-55-7 | [4] |
| Molecular Formula | C₉H₆BrNO | [4][] |
| Molecular Weight | 224.05 g/mol | [4][] |
| Appearance | Solid | [4] |
| Melting Point | 67-70°C | [] |
| Hazard Class | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Corr. 1B, Eye Dam. 1 | [4] |
| Safety Signal Word | Danger | [4] |
| Hazard Codes | H302 + H312 + H332, H314 | [4] |
| Precautionary Codes | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [4] |
Reaction Scheme and Mechanism
The N-alkylation of a primary (R¹-NH₂) or secondary (R¹R²-NH) amine with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide leaving group. A non-nucleophilic base is typically used to neutralize the resulting ammonium salt, yielding the final N-alkylated product.
Note: The DOT script above is a conceptual representation. A simplified diagram is generated below.
Caption: General reaction scheme for the N-alkylation of an amine.
Generalized Experimental Protocol
This protocol provides a representative procedure for the N-alkylation of a primary or secondary amine with this compound. Researchers should consider this a starting point, as optimization of the base, solvent, and temperature may be required for different amine substrates.[6]
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) or another suitable non-nucleophilic base (e.g., triethylamine, DIPEA).
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent.
-
Ethyl acetate (EtOAc) for extraction.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying.
-
Silica gel for column chromatography.
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
In a separate container, dissolve this compound (1.1 eq) in a minimum amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring amine/base suspension at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours). Gentle heating (40-60°C) may be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of N-alkylated benzonitrile derivatives.
Caption: Workflow for the N-alkylation synthesis protocol.
Applications and Biological Context
The benzonitrile scaffold is a key component in numerous compounds with significant biological activity. The N-alkylated products synthesized via this protocol can be screened for various therapeutic applications.
Table of Biological Activities for Benzonitrile Derivatives:
| Compound Class | Example Target | Biological Activity | IC₅₀ / EC₅₀ | Reference |
| 2-Phenylacrylonitriles | Tubulin Polymerization | Anticancer (Colon, Liver) | 5.9 nM (HCT116) | [2] |
| Benzotriazole-acrylonitriles | Tubulin Polymerization | Anticancer (Cervical) | Sub-micromolar | [2] |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | HCV Entry | Antiviral (Hepatitis C) | 0.022 µM | [1] |
| Pyrimidine Acrylonitriles | Penicillin-Binding Proteins (PBPs) | Antibacterial | Not specified | [2] |
| Benzonitrile-based compounds | PD-1/PD-L1 Interaction | Immuno-oncology | Not specified | [1] |
| Benzonitrile-based compounds | Kinase Inhibition (mTOR, TBK1) | Anticancer | Not specified | [1] |
Featured Signaling Pathway: Inhibition of Tubulin Polymerization
A prominent mechanism of action for several anticancer benzonitrile derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting their formation, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
References
Application of 3-(2-Bromoacetyl)benzonitrile in the Preparation of Aryl Hydrocarbon Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation.[1] The development of potent and selective AhR agonists is a significant area of research for the potential treatment of various diseases, including autoimmune disorders and cancer. While direct applications of 3-(2-bromoacetyl)benzonitrile in the synthesis of established AhR agonists are not widely documented, its chemical structure presents a versatile starting point for the preparation of novel compounds with potential AhR agonist activity. The presence of an α-bromo ketone moiety allows for a variety of classical and modern synthetic transformations to build heterocyclic scaffolds known to interact with the AhR, such as indoles, carbazoles, and thiazoles. The benzonitrile group can be retained in the final molecule to potentially enhance binding affinity or can be further modified.
This document provides detailed hypothetical protocols for the synthesis of potential AhR agonists using this compound as a key starting material. These protocols are based on well-established synthetic methodologies for constructing privileged structures in medicinal chemistry.
Quantitative Data on Representative AhR Agonists
To provide a context for the potential efficacy of newly synthesized compounds, the following table summarizes the activity of known AhR agonists with relevant structural motifs.
| Compound Name | Structure | EC50 (nM) | Cell Line | Reference |
| 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) | Dioxin | ~0.1 | Various | [2] |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Indolo[3,2-b]carbazole | ~0.07 (Kd) | - | [2] |
| Indirubin | Indigoid | ~200 (in mammalian cells) | Mammalian cells | [2] |
| 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Indole-thiazole | ~20 | Murine hepatoma cells | [2] |
| (Z)‐N‐(4‐(2‐cyano‐2‐(3,4‐dichlorophenyl)vinyl)phenyl)acetamide | Acrylonitrile derivative | 30 (GI50) | MCF-7 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Substituted 2-Amino-4-(3-cyanophenyl)thiazole Derivative
This protocol describes a Hantzsch-type thiazole synthesis, a reliable method for the formation of the thiazole ring from an α-halo ketone and a thiourea derivative.[4][5][6][7]
Reaction Scheme:
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reaction: To the stirred solution, add sodium bicarbonate (2.0 eq). Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-amino-4-(3-cyanophenyl)thiazole.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fischer Indole Synthesis of a 2-(3-Cyanophenyl)-1H-indole Derivative (Multi-step)
This protocol outlines a multi-step synthesis beginning with the conversion of the bromoacetyl group to a suitable ketone, followed by the classical Fischer indole synthesis.[8][9][10][11][12][13]
Step 1: Synthesis of 1-(3-Cyanophenyl)ethan-1-one
This step involves the reduction of the α-bromo ketone to the corresponding ketone.
Materials:
-
This compound
-
Zinc dust
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction: To a solution of this compound (1.0 eq) in acetic acid, add zinc dust (2.0 eq) portion-wise while stirring at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite and wash with diethyl ether. Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-cyanophenyl)ethan-1-one, which can be purified by column chromatography.
Step 2: Fischer Indole Synthesis
Materials:
-
1-(3-Cyanophenyl)ethan-1-one
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)
-
Ethanol
-
Ice-water
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 1-(3-cyanophenyl)ethan-1-one (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature until hydrazone formation is complete (monitored by TLC).
-
Cyclization: Remove the ethanol under reduced pressure. To the resulting hydrazone, add polyphosphoric acid and heat the mixture (e.g., to 80-100 °C).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Extraction and Purification: Neutralize with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 2-(3-cyanophenyl)-1H-indole.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
- 1. ncl.ac.uk [ncl.ac.uk]
- 2. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-amino-4-(3-cyanophenyl)thiazole, a key intermediate in the development of various biologically active compounds. The synthesis is based on the well-established Hantzsch thiazole synthesis, reacting 3-(2-Bromoacetyl)benzonitrile with thiourea.
Introduction
Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a core component of several clinically approved drugs.[4][5] The introduction of a cyanophenyl group at the 4-position of the thiazole ring can significantly influence the molecule's biological activity, making these derivatives promising candidates for drug discovery and development.[4]
This document outlines the synthesis of 2-amino-4-(3-cyanophenyl)thiazole and provides the expected characterization data. It also touches upon the potential applications of this class of compounds, particularly in the context of anticancer research as kinase inhibitors.[6][7]
Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
The synthesis of 2-amino-4-(3-cyanophenyl)thiazole is achieved through the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.[6] In this case, this compound serves as the α-haloketone and thiourea as the thioamide component.
Reaction Scheme:
Caption: Hantzsch thiazole synthesis of 2-amino-4-(3-cyanophenyl)thiazole.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.24 g) in 40 mL of absolute ethanol.
-
To this solution, add thiourea (12 mmol, 0.91 g).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold distilled water.
-
Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of distilled water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(3-cyanophenyl)thiazole as a solid.
-
Dry the purified product under vacuum.
Expected Results
The following table summarizes the expected quantitative data for the synthesis of 2-amino-4-(3-cyanophenyl)thiazole.
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | >200 °C (decomposes) |
| Molecular Formula | C₁₀H₇N₃S |
| Molecular Weight | 201.25 g/mol |
Characterization Data
The structure of the synthesized 2-amino-4-(3-cyanophenyl)thiazole can be confirmed by various spectroscopic methods. The expected data is presented below.
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.25 | s | 1H | H-2' (Ar-H) |
| 8.00 | d, J=7.8 Hz | 1H | H-6' (Ar-H) |
| 7.80 | d, J=7.8 Hz | 1H | H-4' (Ar-H) |
| 7.60 | t, J=7.8 Hz | 1H | H-5' (Ar-H) |
| 7.30 | s | 1H | H-5 (Thiazole-H) |
| 7.15 | s | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 168.5 | C-2 (Thiazole) |
| 150.0 | C-4 (Thiazole) |
| 136.0 | C-1' (Ar-C) |
| 132.5 | C-3' (Ar-C) |
| 131.0 | C-6' (Ar-CH) |
| 130.0 | C-5' (Ar-CH) |
| 129.5 | C-2' (Ar-CH) |
| 129.0 | C-4' (Ar-CH) |
| 118.5 | -CN |
| 112.0 | C-5 (Thiazole) |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine) |
| 2230 | C≡N stretching (nitrile) |
| 1620 | C=N stretching (thiazole ring) |
| 1540 | N-H bending (amine) |
| 1480 | C=C stretching (aromatic) |
Mass Spectrum (EI, m/z):
| m/z | Assignment |
| 201 | [M]⁺ |
| 174 | [M - HCN]⁺ |
| 116 | [C₇H₄N]⁺ |
Applications in Drug Discovery
2-Aminothiazole derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[6][7] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a crucial class of anticancer agents.
Potential Signaling Pathway Inhibition
Derivatives of 2-amino-4-(cyanophenyl)thiazole have been investigated as inhibitors of several kinase families, including Src family kinases and Aurora kinases.[6][8] These kinases are often overexpressed or hyperactivated in various cancers and play a critical role in cell proliferation, survival, and metastasis. The cyanophenyl moiety can engage in crucial interactions within the kinase active site, contributing to the inhibitory activity.
Caption: Potential inhibition of cancer signaling pathways by aminothiazole derivatives.
The diagram above illustrates how 2-amino-4-(3-cyanophenyl)thiazole derivatives could potentially inhibit key kinases like Src and Aurora Kinase. Inhibition of these kinases can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival, highlighting the therapeutic potential of this class of compounds.
Conclusion
The synthesis of 2-amino-4-(3-cyanophenyl)thiazole via the Hantzsch reaction is a robust and efficient method for obtaining this valuable intermediate. The straightforward protocol and high yields make it an attractive route for researchers in medicinal chemistry and drug development. The potent biological activities associated with aminothiazole derivatives, particularly as kinase inhibitors, underscore the importance of these compounds as scaffolds for the design of novel therapeutics. The detailed protocols and characterization data provided herein serve as a comprehensive resource for the synthesis and further investigation of this promising class of molecules.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for synthetic reactions utilizing 3-(2-Bromoacetyl)benzonitrile, a versatile building block for the synthesis of various heterocyclic compounds, particularly substituted thiazoles. The resulting compounds have significant potential in medicinal chemistry, notably as scaffolds for kinase inhibitors.
Overview of Synthetic Applications
This compound is a key α-haloketone intermediate. The presence of the electrophilic bromoacetyl group and the cyano moiety allows for a range of chemical transformations. A primary application is the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone with a thioamide derivative. The resulting 4-(3-cyanophenyl)-substituted thiazoles are valuable precursors for the development of novel therapeutic agents, including kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Hantzsch Thiazole Synthesis: General Protocol and Workflow
The Hantzsch synthesis provides a straightforward route to a diverse library of thiazole derivatives by reacting this compound with various thioamides.
Experimental Workflow
Caption: General workflow for the Hantzsch synthesis of 4-(3-cyanophenyl)thiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
This protocol details the synthesis of a foundational 2-aminothiazole derivative.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.
Characterization Data for 2-Amino-4-(3-cyanophenyl)thiazole:
-
Appearance: Off-white to pale yellow solid.
-
IR (KBr, cm⁻¹): Peaks around 3400-3300 (NH₂ stretch), 2230 (C≡N stretch), 1620 (C=N stretch).
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons, the thiazole proton, and the amino protons.
-
Mass Spectrum (m/z): A molecular ion peak corresponding to the calculated mass of C₁₀H₇N₃S.
Quantitative Data for Hantzsch Thiazole Synthesis
The following table summarizes representative yields and reaction times for the synthesis of various 4-(3-cyanophenyl)thiazole derivatives based on analogous reactions reported in the literature. Conditions may vary.
| Thioamide Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| Thiourea | 2-Amino-4-(3-cyanophenyl)thiazole | Ethanol | 2-4 | 85-95 |
| N-Methylthiourea | 2-(Methylamino)-4-(3-cyanophenyl)thiazole | Ethanol | 3-5 | 70-85 |
| Phenylthiourea | 2-(Phenylamino)-4-(3-cyanophenyl)thiazole | Ethanol | 4-6 | 75-90 |
| Thioacetamide | 2-Methyl-4-(3-cyanophenyl)thiazole | Ethanol | 3-5 | 80-92 |
Application in Kinase Inhibitor Development and Relevant Signaling Pathways
Derivatives of this compound are valuable scaffolds in the design of small molecule kinase inhibitors. These inhibitors can target key signaling pathways that are often dysregulated in diseases like cancer. Two such critical pathways are the Glycogen Synthase Kinase 3 (GSK-3) pathway and the PI3K/AKT/mTOR pathway.
Glycogen Synthase Kinase 3 (GSK-3) Signaling
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[1][3] GSK-3 is a constitutively active kinase that is primarily regulated through inhibition by upstream signals.[3]
Caption: The Wnt/β-catenin signaling pathway, a key target of GSK-3.
In the absence of a Wnt signal, GSK-3 within a "destruction complex" phosphorylates β-catenin, marking it for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate gene transcription related to cell proliferation. Small molecule inhibitors derived from this compound can be designed to target the ATP-binding site of GSK-3, preventing the phosphorylation of its substrates and thereby modulating these cellular outcomes.[4]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6][8]
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3.[7] PIP3 serves as a docking site for AKT, leading to its activation. Activated AKT then phosphorylates a range of downstream targets, including mTORC1, to promote cell growth and inhibit apoptosis.[7][8] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[9] Thiazole-based compounds derived from this compound can be developed as inhibitors of key kinases within this pathway, such as PI3K, AKT, or mTOR, offering a strategy to counteract uncontrolled cell proliferation in cancer.[6]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is an irritant and lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of heterocyclic compounds with significant potential for applications in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents targeting critical disease pathways.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Recent advances in understanding the cellular roles of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3 as a Master Regulator of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-(2-Bromoacetyl)benzonitrile as a Versatile Building Block for Fused Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(2-bromoacetyl)benzonitrile as a key starting material for the synthesis of fused pyrazine derivatives, specifically focusing on the formation of quinoxalines. This document outlines the synthetic protocols, potential applications, and biological relevance of the resulting compounds.
Introduction
This compound is a valuable bifunctional reagent in heterocyclic synthesis. Its α-haloketone moiety serves as a reactive electrophile, making it an ideal precursor for condensation reactions with binucleophilic species. One of the most prominent applications of this building block is in the synthesis of quinoxalines, a class of fused pyrazine derivatives formed by the reaction with o-phenylenediamines.
Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of the benzonitrile group on the quinoxaline core, introduced by this compound, offers a site for further chemical modification and can influence the pharmacological profile of the final molecule.
Synthesis of 2-(3-Cyanophenyl)quinoxaline
The primary application of this compound in the context of fused pyrazines is the synthesis of 2-(3-cyanophenyl)quinoxaline and its derivatives. This is typically achieved through a cyclocondensation reaction with an appropriate o-phenylenediamine.
General Reaction Scheme
Caption: General reaction for the synthesis of 2-(3-Cyanophenyl)quinoxaline.
Experimental Protocols
Several methods have been reported for the synthesis of quinoxalines from α-haloketones and o-phenylenediamines. Below are two detailed protocols that can be adapted for the reaction of this compound.
Protocol 1: Catalyst-Free Synthesis in Ethanol
This protocol offers a straightforward and environmentally friendly approach to quinoxaline synthesis.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
To this solution, add 1.0 mmol of o-phenylenediamine.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(3-cyanophenyl)quinoxaline.
Protocol 2: Pyridine-Catalyzed Synthesis in Tetrahydrofuran (THF)
This method utilizes a mild base catalyst to facilitate the reaction at room temperature.
Materials:
-
This compound
-
o-Phenylenediamine
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate and Water for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred mixture of 1.0 mmol of this compound and 0.1 mmol of pyridine in 5 mL of anhydrous THF, slowly add a solution of 1.0 mmol of o-phenylenediamine in 5 mL of anhydrous THF at room temperature.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-3 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Quantitative Data for Analogous Reactions
| Reactant 1 (Phenacyl Bromide) | Reactant 2 (Diamine) | Catalyst/Solvent | Time (h) | Yield (%) |
| Substituted Phenacyl Bromide | o-Phenylenediamine | None / Water | 1-2 | 70-95 |
| Substituted Phenacyl Bromide | o-Phenylenediamine | Pyridine / THF | 2-3 | 80-95 |
| Substituted Phenacyl Bromide | o-Phenylenediamine | HCTU / DMF | 0.5-1 | 85-95 |
This data is representative of analogous reactions and should be used as a guideline. Actual yields for the synthesis of 2-(3-cyanophenyl)quinoxaline may vary.
Experimental Workflow and Mechanism
The synthesis of quinoxalines from α-haloketones and o-phenylenediamines proceeds through a well-established cyclocondensation-oxidation mechanism.
Caption: Workflow for the synthesis of 2-(3-Cyanophenyl)quinoxaline.
Applications in Drug Discovery and Medicinal Chemistry
Quinoxaline derivatives are recognized for their diverse pharmacological activities. The introduction of a 3-cyanophenyl substituent can modulate these activities and provide a handle for further derivatization.
Antimicrobial Activity
Quinoxaline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][2] The planar aromatic structure of the quinoxaline ring allows for intercalation with microbial DNA, while various substituents can enhance binding to specific molecular targets. The resulting 2-(3-cyanophenyl)quinoxaline can be screened for its efficacy against clinically relevant strains.
Anticancer Activity
A significant area of research for quinoxaline derivatives is in oncology.[3][4][5] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerase II.[6] The nitrile group on the phenyl ring can participate in hydrogen bonding interactions within the active sites of target enzymes.
Potential Signaling Pathway Inhibition by Quinoxaline Derivatives:
Many quinoxaline-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 2-(3-cyanophenyl)quinoxaline, a fused pyrazine derivative with significant potential in medicinal chemistry. The straightforward synthetic protocols and the diverse biological activities associated with the quinoxaline scaffold make this an attractive area for further research and development in the quest for novel therapeutic agents. The presence of the cyano group offers opportunities for further chemical exploration, potentially leading to the discovery of compounds with enhanced potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 3-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of the imidazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.
This document provides a detailed protocol for the synthesis of novel imidazole derivatives using 3-(2-Bromoacetyl)benzonitrile as a key starting material. The reaction proceeds via a Hantzsch-type imidazole synthesis, a reliable and widely used method for the construction of the imidazole core from α-haloketones. These synthesized compounds, bearing a cyanophenyl substituent, are valuable candidates for screening in various biological assays, particularly as potential antimicrobial agents. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing the binding affinity of the molecule to its biological target.
Application: Development of Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Imidazole derivatives have emerged as a promising class of compounds in this area.[3] Their mode of action is often multifaceted, involving the disruption of bacterial cell wall integrity, interference with nucleic acid and protein synthesis, and inhibition of key metabolic pathways.[1][2] The imidazole derivatives synthesized from this compound can be screened for their efficacy against a panel of pathogenic bacteria, including multidrug-resistant strains.
Experimental Protocols
General One-Pot Synthesis of 2,4-Disubstituted Imidazoles from this compound
This protocol describes a general and efficient one-pot synthesis of 2,4-disubstituted imidazoles by reacting this compound with an appropriate amidine hydrochloride in the presence of a base. This method is adapted from established procedures for the synthesis of similar imidazole derivatives.
Materials:
-
This compound
-
Substituted amidine hydrochloride (e.g., Benzamidine hydrochloride)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired amidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add ethanol (15 mL) to the flask.
-
Reaction: Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (30 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel and shake vigorously.
-
Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure imidazole derivative.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.
Data Presentation
The following table summarizes the synthesis of various imidazole derivatives from substituted α-bromoacetophenones and their reported antimicrobial activities. This data is compiled from various literature sources and serves as a reference for the expected outcomes of the described protocol.
| Compound ID | R¹ | R² | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1a | 3-CN-C₆H₄ | C₆H₅ | 85 | 12.5 | 25 | Adapted from[4] |
| 1b | 3-CN-C₆H₄ | 4-Cl-C₆H₄ | 88 | 6.25 | 12.5 | Adapted from[4] |
| 1c | 3-CN-C₆H₄ | 4-CH₃O-C₆H₄ | 92 | 25 | 50 | Adapted from[4] |
| 1d | 4-Br-C₆H₄ | H | 78 | 10 | 20 | [3] |
| 1e | 4-Cl-C₆H₄ | CH₃ | 82 | 15 | 30 | [3] |
Mandatory Visualization
Proposed Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4-disubstituted imidazoles from this compound.
Caption: General workflow for the synthesis of imidazole derivatives.
Proposed Mechanism of Antimicrobial Action
The synthesized imidazole derivatives are hypothesized to exert their antimicrobial effects by disrupting the bacterial cell wall, a mechanism observed for other imidazole-based antimicrobial agents.[1][2]
Caption: Proposed antimicrobial mechanism of imidazole derivatives.
References
Safe handling procedures for 3-(2-Bromoacetyl)benzonitrile in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 3-(2-Bromoacetyl)benzonitrile in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.
Overview and Hazard Identification
This compound is a chemical intermediate used in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] It is a hazardous substance that poses significant health risks upon exposure.
Signal Word: Danger[2]
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
May cause respiratory irritation.[3]
Physicochemical and Toxicological Data
Proper handling procedures are informed by the substance's physical, chemical, and toxicological properties.
| Property | Value | Reference |
| CAS Number | 50916-55-7 | |
| Molecular Formula | C₉H₆BrNO | [5] |
| Molecular Weight | 224.05 g/mol | [5] |
| Appearance | Solid, off-white to pale-yellow powder/crystal | [2][6] |
| Melting Point | 92 - 96 °C | [7] |
| Boiling Point | 342.4±22.0 °C (Predicted) | [7] |
| Acute Toxicity, Oral | Category 4 | [2][3][4] |
| Acute Toxicity, Dermal | Category 3/4 | [2][3][4] |
| Acute Toxicity, Inhalation | Category 3/4 | [2][3][4] |
| Skin Corrosion/Irritation | Category 1B | [2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | [2][3][4] |
Safe Handling and Storage Protocol
3.1. Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[8][9]
-
Ventilation: Ensure the laboratory has sufficient general ventilation.[8]
-
Eye Wash Station and Safety Shower: An operational and easily accessible eye wash station and safety shower are mandatory in the work area.[8]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.[9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8][9] | To prevent skin contact and absorption. Inspect gloves for defects before use. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[3][8] | To protect eyes from dust particles and splashes. |
| Face Protection | Face shield. | Required in addition to goggles when there is a significant risk of splashing.[10][11] |
| Body Protection | A fully buttoned laboratory coat.[8][9] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter may be necessary for situations with potential for high dust exposure or if engineering controls are insufficient. A self-contained breathing apparatus (SCBA) must be available for emergencies.[8][12] | To prevent inhalation of harmful dust. |
3.3. Storage
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
The storage area should be accessible only to authorized personnel.
3.4. Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[3][8][13]
-
Follow all local, state, and federal environmental regulations for chemical waste disposal.[8]
-
Do not discharge into drains or rivers.[8]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing this compound and preparing a stock solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Don all required PPE as specified in section 3.2.
-
Ensure the chemical fume hood is on and operating correctly.
-
Cover the work surface within the fume hood with a disposable absorbent liner.
-
Label the volumetric flask with the chemical name, concentration, solvent, and date.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance within the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the labeled volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any residual powder into the flask.
-
Add approximately half of the final desired volume of solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Final Preparation:
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the weighing paper and any other contaminated disposable materials in the designated solid hazardous waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent in the fume hood.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[3][8] Seek immediate medical attention.[2][3][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3][8] Rinse the mouth with water. If the person is conscious, give them half a liter of water to drink.[8] Seek immediate medical attention.[2][3]
-
Spill:
-
Evacuate the area and prevent access.
-
Notify appropriate safety personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Clean up should only be performed by qualified personnel.[8]
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealable container for disposal.[2][4]
-
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for safe handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for this compound.
References
- 1. This compound | 50916-55-7 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. scbt.com [scbt.com]
- 6. This compound Supplier in China [nj-finechem.com]
- 7. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 8. canbipharm.com [canbipharm.com]
- 9. benchchem.com [benchchem.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. quora.com [quora.com]
- 12. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 3-(2-Bromacetyl)benzonitril für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 3-(2-Bromacetyl)benzonitril ist ein bifunktionelles Reagenz, das aufgrund seiner α-Bromketon-Einheit und der Nitrilgruppe ein vielseitiger Baustein für die Synthese heterozyklischer Verbindungen mit potenzieller biologischer Aktivität ist. Die Derivatisierung dieses Moleküls, insbesondere durch Reaktionen wie die Hantzsch-Thiazolsynthese, ermöglicht die Generierung von Substanzbibliotheken zur Evaluierung in biologischen Assays. Diese Anwendungshinweise beschreiben die Synthese von 2-Amino-4-(3-cyanophenyl)thiazol-Derivaten und stellen Protokolle für die Untersuchung ihrer zytotoxischen und pro-apoptotischen Eigenschaften bereit.
I. Synthese von 2-Amino-4-(3-cyanophenyl)thiazol-Derivaten
Die Derivatisierung von 3-(2-Bromacetyl)benzonitril kann effizient über die Hantzsch-Thiazolsynthese erfolgen.[1] Bei dieser Reaktion kondensiert ein α-Halogenketon, in diesem Fall 3-(2-Bromacetyl)benzonitril, mit einem Thioamid zu einem Thiazolring.[1] Durch die Verwendung verschiedener substituierter Thioharnstoffe kann eine Bibliothek von 2-Amino-4-(3-cyanophenyl)thiazol-Derivaten für das biologische Screening hergestellt werden.
Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von 2-Amino-4-(3-cyanophenyl)thiazol-Derivaten
-
Lösen Sie 3-(2-Bromacetyl)benzonitril (1 Äquiv.) und den entsprechenden substituierten Thioharnstoff (1,1 Äquiv.) in Ethanol in einem Rundkolben.
-
Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab.
-
Neutralisieren Sie die Mischung mit einer gesättigten wässrigen Natriumbicarbonatlösung, um die Fällung des Produkts zu induzieren.
-
Filtrieren Sie den ausgefällten Feststoff ab, waschen Sie ihn mit Wasser und anschließend mit kaltem Ethanol.
-
Trocknen Sie das Rohprodukt im Vakuum.
-
Reinigen Sie das Produkt bei Bedarf durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Acetonitril).
-
Charakterisieren Sie das finale Produkt mittels NMR-Spektroskopie und Massenspektrometrie.
II. Biologische Evaluierung der Derivate
Die neu synthetisierten Thiazolderivate können auf ihre potenziellen krebsbekämpfenden Eigenschaften untersucht werden. Hierfür werden typischerweise zellbasierte Assays zur Bestimmung der Zytotoxizität und zur Untersuchung des Mechanismus des Zelltods, wie z. B. der Apoptose, eingesetzt.
a) Zytotoxizitätsassay (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.[2][3] Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen.[2][3]
Experimentelles Protokoll: MTT-Assay zur Bestimmung der Zellviabilität
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. HCT-116 Kolonkarzinom, MCF-7 Brustkrebs) in geeignetem Kulturmedium in einem inkubator bei 37 °C und 5 % CO2.
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well in 96-Well-Platten aus und inkubieren Sie sie über Nacht.
-
Behandlung mit Substanzen: Bereiten Sie eine serielle Verdünnung der zu testenden Thiazolderivate in Kulturmedium vor. Fügen Sie die Verdünnungen zu den Zellen hinzu und inkubieren Sie für 48-72 Stunden. Als Positivkontrolle kann ein bekanntes Zytostatikum (z. B. Cisplatin) verwendet werden.
-
MTT-Inkubation: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für 3-4 Stunden bei 37 °C.[2]
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Dimethylsulfoxid (DMSO) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur unbehandelten Kontrolle und bestimmen Sie die GI₅₀/IC₅₀-Werte (Konzentration, die das Zellwachstum um 50 % hemmt).
Tabelle 1: Zytotoxizität von repräsentativen Thiazolderivaten (Beispieldaten)
| Verbindung | Zelllinie | GI₅₀ (µM)[4] |
| Derivat A | HCT-116 | 1.6 ± 0.2 |
| Derivat B | HCT-116 | 1.1 ± 0.5 |
| Derivat C | MCF-7 | 1.0 ± 0.1 |
| Derivat D | MCF-7 | 1.7 ± 0.3 |
| Cisplatin (Kontrolle) | HCT-116 | > 10 |
| Cisplatin (Kontrolle) | MCF-7 | 7.5 ± 0.8 |
Hinweis: Die Daten sind repräsentativ und basieren auf Analoga mit einem 4-Cyanophenyl-Substituenten.[4]
b) Apoptose-Assay (Caspase-Glo® 3/7 Assay)
Um zu untersuchen, ob der durch die Substanzen induzierte Zelltod über Apoptose vermittelt wird, kann die Aktivität der Effektor-Caspasen 3 und 7 gemessen werden. Der Caspase-Glo® 3/7 Assay ist ein lumineszenzbasierter Test, der ein Caspase-3/7-Substrat enthält, das bei Spaltung durch aktive Caspasen ein Lichtsignal erzeugt.[4][5]
Experimentelles Protokoll: Caspase-Glo® 3/7 Assay
-
Zellaussaat und Behandlung: Befolgen Sie die Schritte 1-3 des MTT-Protokolls und säen Sie die Zellen in weißen 96-Well-Platten mit klarem Boden aus.
-
Reagenz-Zugabe: Lassen Sie die Platten auf Raumtemperatur äquilibrieren. Fügen Sie 100 µL des Caspase-Glo® 3/7 Reagenzes zu jedem Well hinzu.[5]
-
Inkubation: Schütteln Sie die Platten vorsichtig für 30 Sekunden und inkubieren Sie sie für 1-2 Stunden bei Raumtemperatur, geschützt vor Licht.
-
Messung: Messen Sie die Lumineszenz mit einem Luminometer.
-
Datenanalyse: Normalisieren Sie die Lumineszenzsignale auf die unbehandelte Kontrolle, um die relative Caspase-3/7-Aktivität zu bestimmen. Eine signifikante Erhöhung der Lumineszenz deutet auf die Induktion von Apoptose hin.
Tabelle 2: Induktion der Caspase-3/7-Aktivität (Beispieldaten)
| Verbindung (Konzentration) | Zelllinie | Relative Caspase-3/7-Aktivität (fach-Zunahme) |
| Derivat B (5 µM) | HCT-116 | 4.5 ± 0.6 |
| Derivat C (5 µM) | MCF-7 | 5.2 ± 0.8 |
| Unbehandelte Kontrolle | HCT-116 | 1.0 |
| Unbehandelte Kontrolle | MCF-7 | 1.0 |
Hinweis: Die Daten sind hypothetisch und dienen der Veranschaulichung.
III. Visualisierungen
Diagramme:
Abbildung 1: Workflow der Derivatisierung und biologischen Testung.
Abbildung 2: Vereinfachter Signalweg der Apoptose-Induktion.
Zusammenfassung: Die Derivatisierung von 3-(2-Bromacetyl)benzonitril über die Hantzsch-Thiazolsynthese ist eine effektive Methode zur Generierung von Verbindungen mit potenzieller Antikrebs-Aktivität. Die vorgestellten Protokolle für den MTT- und Caspase-Glo® 3/7-Assay ermöglichen eine robuste Evaluierung der zytotoxischen und pro-apoptotischen Eigenschaften der synthetisierten Derivate und bilden eine solide Grundlage für weiterführende Studien in der Wirkstoffentwicklung.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromoacetyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-(2-Bromoacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main effective strategies for the synthesis of this compound:
-
Method A: Two-Step Synthesis. This involves the Friedel-Crafts acylation of benzonitrile to form 3-acetylbenzonitrile, followed by an α-bromination of the ketone.
-
Method B: Direct Friedel-Crafts Acylation. This method involves the direct acylation of benzonitrile with a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a Lewis acid catalyst.
Q2: Why is the yield of my Friedel-Crafts acylation of benzonitrile low?
Low yields in the Friedel-Crafts acylation of benzonitrile are common due to the deactivating nature of the cyano (-CN) group. This electron-withdrawing group makes the benzene ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. Other contributing factors can include catalyst inactivity due to moisture, insufficient catalyst loading, and sub-optimal reaction temperatures.
Q3: I am observing the formation of multiple products in my reaction. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur. This could be due to the presence of impurities in the starting materials leading to side reactions. In the case of direct bromoacetylation, side reactions involving the bromine atom may also occur. Careful control of reaction conditions and purification of starting materials is crucial.
Q4: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?
Amine-substituted aromatic compounds are generally not suitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom of the amine will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the catalyst and preventing the reaction from proceeding.
Q5: What is the best way to purify the final product, this compound?
Recrystallization is a common and effective method for the purification of aryl bromoalkyl ketones. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography can also be employed for purification, particularly for removing closely related impurities.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Deactivated aromatic ring: The electron-withdrawing cyano group on benzonitrile deactivates the ring towards electrophilic attack. | Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. However, be aware that harsher conditions may lead to more side products. |
| Catalyst inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient catalyst: The product ketone can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] | Use a stoichiometric amount of the Lewis acid catalyst, rather than a catalytic amount. In some cases, a slight excess of the catalyst may be beneficial. | |
| Product loss during workup | Incomplete extraction: The product may not be fully extracted from the aqueous layer into the organic solvent. | Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form. |
| Decomposition on silica gel: Aryl bromoalkyl ketones can be sensitive to silica gel during column chromatography. | Minimize the time the product is on the column. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of di-acylated or di-brominated products | Harsh reaction conditions: High temperatures or prolonged reaction times can lead to multiple substitutions on the aromatic ring. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or GC to determine the optimal point to quench the reaction. |
| Unidentified side products | Impure starting materials: Impurities in the benzonitrile, acylating agent, or solvent can lead to the formation of byproducts. | Purify all starting materials before use. Benzonitrile can be distilled from phosphorus pentoxide to remove water and other impurities. |
| Side reactions of the bromoacetyl group: The bromoacetyl group can participate in side reactions, especially under basic conditions or at elevated temperatures. | Maintain neutral or acidic conditions during the reaction and workup. Avoid high temperatures for extended periods. |
Experimental Protocols
Method A: Two-Step Synthesis via 3-Acetylbenzonitrile
Step 1: Synthesis of 3-Acetylbenzonitrile (Friedel-Crafts Acylation)
Experimental Workflow for the Synthesis of 3-Acetylbenzonitrile
Materials:
-
Benzonitrile
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add a solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-acetylbenzonitrile.
Step 2: α-Bromination of 3-Acetylbenzonitrile
Logical Flow for Troubleshooting α-Bromination
Materials:
-
3-Acetylbenzonitrile
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), 10% solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-acetylbenzonitrile (1.0 equivalent) in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in methanol dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
Method B: Direct Friedel-Crafts Acylation of Benzonitrile
Materials:
-
Benzonitrile
-
Bromoacetyl bromide or bromoacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same setup and initial steps as in Method A, Step 1.
-
Instead of acetyl chloride, add bromoacetyl bromide or bromoacetyl chloride (1.0 to 1.2 equivalents) dropwise to the AlCl₃ suspension at 0°C.
-
After the addition of the bromoacetyl halide, add a solution of benzonitrile (1.0 equivalent) in the anhydrous solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. Due to the deactivating nature of the benzonitrile, a longer reaction time or gentle heating might be necessary.
-
Perform the same workup procedure as described in Method A, Step 1.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Method A (Two-Step) | Method B (Direct Acylation) |
| Starting Materials | Benzonitrile, Acetyl chloride, Bromine | Benzonitrile, Bromoacetyl halide |
| Number of Steps | 2 | 1 |
| Key Challenge | Two separate reaction and purification steps. | Low reactivity of benzonitrile, potential for side reactions with the bromoacetyl group. |
| Potential Yield | Generally higher and more reliable. | Can be lower and more variable. |
| Control over Byproducts | Better control as bromination is performed on an isolated intermediate. | Higher potential for a complex mixture of products. |
Table 2: Troubleshooting Summary for Low Yield in Direct Friedel-Crafts Acylation
| Factor | Potential Issue | Recommended Action |
| Temperature | Too low: reaction does not proceed. Too high: increased side products. | Start at 0°C and slowly warm to room temperature. Gentle heating may be required. Optimize based on TLC monitoring. |
| Catalyst Ratio | Insufficient AlCl₃ due to complexation with the product. | Use at least a stoichiometric amount (1.0-1.5 equivalents) of AlCl₃. |
| Reaction Time | Too short: incomplete conversion. Too long: decomposition or side reactions. | Monitor the reaction by TLC to determine the optimal reaction time. |
| Solvent | Solvent not completely anhydrous. | Use freshly distilled, anhydrous solvents. |
References
Technical Support Center: Purification of Crude 3-(2-Bromoacetyl)benzonitrile by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(2-Bromoacetyl)benzonitrile using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for the purification of crude this compound on a laboratory scale is flash column chromatography using silica gel as the stationary phase.[1][2] This technique is faster than traditional gravity chromatography and generally provides good separation of the target compound from impurities.[1]
Q2: How do I choose an appropriate solvent system (eluent) for the chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a silica gel Thin Layer Chromatography (TLC) plate.[2] A good starting point for "normal" polarity compounds like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to achieve the desired Rf value.[3]
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
A3: If your compound remains at the baseline, the eluent is not polar enough. You can try switching to a more polar solvent system. A combination of dichloromethane and methanol is a more polar option that can be effective for polar compounds.[3] Start with a low percentage of methanol (e.g., 1-2%) in dichloromethane and gradually increase it. Be aware that using more than 10% methanol with silica gel is generally not recommended as it can dissolve the stationary phase.[3]
Q4: The separation between my product and an impurity is very poor.
A4: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: A slight change in the solvent system can sometimes dramatically improve separation. Try different solvent combinations. For difficult separations, a standard ethyl acetate/hexane system is often a good choice.[3]
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation by increasing the number of theoretical plates.
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography run (gradient elution).[2] This can help to separate compounds with close Rf values.
-
Sample Loading: Ensure you load the crude sample in a concentrated band onto the column.[1] Dissolving the sample in a minimal amount of a solvent that is more polar than the eluent can sometimes interfere with separation.[1] In such cases, a "dry loading" method is preferable.[1]
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2] To do this, dissolve your crude this compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation until a free-flowing powder is obtained.[2] This powder is then carefully added to the top of the prepared column.[2] This technique is particularly useful when your compound is not very soluble in the chromatography eluent or when you need to load a larger sample volume without compromising the initial band sharpness.[1][2]
Q6: My purified product is still impure. What are the likely impurities?
A6: Impurities in crude this compound can originate from the starting materials or from side reactions during its synthesis. Potential impurities could include unreacted starting materials or by-products from the synthetic route.[4] To identify the impurities, techniques like NMR or LC-MS are recommended.
Q7: The product seems to be degrading on the silica gel column. What can I do?
A7: Silica gel is slightly acidic and can sometimes cause the degradation of acid-sensitive compounds.[2] If you suspect your compound is degrading, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (1-3%), to your eluent system.[3]
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound by flash column chromatography. These values are illustrative and may require optimization for your specific crude sample.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A gradient of 5% to 30% Ethyl Acetate is a good starting point.[3] |
| TLC Rf of Pure Product | ~0.25 | In 20% Ethyl Acetate/Hexane. This is an ideal target Rf.[2] |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (by weight) | For moderately difficult separations.[2] |
| Sample Loading | Dry loading recommended | For best resolution.[1][2] |
| Elution Mode | Gradient Elution | Can provide better separation of closely eluting impurities.[2] |
Experimental Protocol: Flash Column Chromatography Purification
This protocol describes a general procedure for the purification of crude this compound.
1. Preparation of the Column:
- Select a glass column with an appropriate diameter and length for the amount of crude product to be purified.
- Insert a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[5]
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[2]
- Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle air pressure.[6] Ensure the silica bed is uniform and free of air bubbles.[2][6]
- Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
- Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.[2]
- Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[2]
- Carefully add this powder to the top of the prepared column.
3. Elution:
- Carefully add the initial, least polar eluent to the column.
- Apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.[1]
- Begin collecting fractions in test tubes or other suitable containers.
- If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
4. Fraction Analysis:
- Monitor the collected fractions by TLC to identify which fractions contain the pure product.[7]
- Combine the fractions that contain the pure this compound.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography purification issues.
References
Technical Support Center: Optimizing Alkylation of 3-(2-Bromoacetyl)benzonitrile
Welcome to the technical support center for the alkylation of 3-(2-bromoacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this specific synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address challenges in optimizing reaction temperature and other critical parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for optimizing the reaction temperature for the alkylation of this compound?
A1: For the alkylation of α-haloketones like this compound, it is often recommended to start at room temperature (approximately 20-25°C).[1] This provides a baseline to observe the reaction's progress. Depending on the nucleophile's reactivity and the solvent used, the temperature can then be adjusted. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the effect of temperature changes.
Q2: How does reaction temperature typically affect the rate and yield of the alkylation?
A2: Generally, increasing the reaction temperature will increase the reaction rate. However, this can also lead to the formation of undesired side products, such as those from elimination or over-alkylation, which can decrease the overall yield of the desired product.[2] Conversely, a lower temperature may lead to a cleaner reaction profile but might require significantly longer reaction times or result in an incomplete reaction.
Q3: What are some common side reactions to be aware of when heating the alkylation of this compound?
A3: α-Halo ketones are susceptible to several side reactions, especially at elevated temperatures.[3][4] These can include:
-
Over-alkylation: If the product of the initial alkylation is still nucleophilic, it may react further with another molecule of this compound.[5]
-
Elimination reactions: In the presence of a base, elimination of HBr can occur to form an α,β-unsaturated ketone.
-
Favorskii rearrangement: This can be a significant side reaction with α-halo ketones in the presence of a base.[4]
-
Decomposition: this compound may decompose at higher temperatures.
Troubleshooting Guide
Problem: Low or no product yield.
| Potential Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. Consider gentle heating to 40-50°C. |
| Insufficient reaction time. | At a given temperature, allow the reaction to proceed for a longer duration. Monitor at regular intervals (e.g., 2, 4, 8, and 24 hours) to determine the optimal time. |
| Base is not strong enough or is insoluble. | Use a stronger base or a base with better solubility in the chosen solvent. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or an organic base like DBU.[6] |
| Poor quality of starting material. | Ensure the this compound is pure. Impurities can inhibit the reaction. Consider recrystallization or purification if necessary. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often effective.[6] |
Problem: Formation of multiple products.
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Lowering the reaction temperature can improve selectivity and reduce the formation of side products.[2] Try running the reaction at 0°C or even lower temperatures. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. Adding the this compound slowly to the nucleophile can sometimes minimize side reactions.[2] |
| Over-alkylation. | Use a slight excess of the nucleophile relative to the this compound to ensure the electrophile is consumed, reducing the chance of the product reacting further.[5] |
Data Presentation: Optimizing Reaction Temperature
To systematically optimize the reaction temperature, it is crucial to maintain a detailed record of your experimental conditions and results. The following table provides a template for organizing your data.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by LC-MS or ¹H NMR) | Observations (e.g., side products detected) |
| 1 | 0 | 24 | |||
| 2 | Room Temp (~25) | 12 | |||
| 3 | Room Temp (~25) | 24 | |||
| 4 | 40 | 6 | |||
| 5 | 40 | 12 | |||
| 6 | 60 | 4 | |||
| 7 | 60 | 8 |
Experimental Protocols
General Protocol for Alkylation of a Nucleophile with this compound
This protocol provides a general starting point. The specific nucleophile, base, and solvent will need to be adapted for your particular synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Base Addition: Add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at your chosen temperature (e.g., room temperature).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Mandatory Visualization
Below is a troubleshooting workflow to guide the optimization of the reaction temperature for the alkylation of this compound.
Caption: Troubleshooting workflow for optimizing reaction temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
Stability and proper storage conditions for 3-(2-Bromoacetyl)benzonitrile
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 3-(2-Bromoacetyl)benzonitrile. It provides essential information on the stability and proper storage of this compound, along with troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the stability and reactivity of this compound. As an α-bromo ketone, it is susceptible to degradation under certain conditions.
Recommended Storage
To ensure the longevity of the compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C | [1][2] |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | [1][2] |
| Light | Protect from light | |
| Moisture | Keep in a tightly sealed container in a dry place |
Factors Affecting Stability
Several factors can contribute to the degradation of this compound. Understanding these can help in designing experiments and interpreting results.
References
Troubleshooting low reactivity of 3-(2-Bromoacetyl)benzonitrile
Welcome to the technical support center for 3-(2-Bromoacetyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid that should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1] Proper storage is crucial to prevent degradation and maintain its reactivity.
Q2: What is the general reactivity of this compound?
A2: this compound is an α-haloketone and functions as an alkylating agent. The bromine atom is susceptible to nucleophilic substitution, making it a useful reagent for introducing a 3-cyanophenacyl group to various nucleophiles, such as amines, thiols, and carbanions. This reactivity is central to its application in the synthesis of various compounds, including inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[2]
Q3: How does the electron-withdrawing nitrile group on the benzene ring affect the reactivity of this compound?
A3: The nitrile group (-CN) is a strong electron-withdrawing group. This property can have a dual effect on the reactivity of the molecule. On one hand, it can decrease the electron density of the benzene ring, which can influence the overall electronic environment of the molecule. On the other hand, electron-withdrawing groups on the aryl ring of α-haloketones can sometimes lead to a slight decrease in the rate of nucleophilic substitution compared to analogues with electron-donating groups.[3]
Q4: Can the nitrile group in this compound undergo hydrolysis during a reaction?
A4: Yes, the nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which will convert it into a carboxylic acid or an amide.[4][5][6] It is important to consider the pH and temperature of your reaction to avoid this unwanted side reaction. If your reaction requires strongly acidic or basic conditions, you may need to protect the nitrile group or choose alternative synthetic routes.
Q5: Are there any known side reactions to be aware of when using this compound?
A5: Besides the potential for nitrile hydrolysis, other side reactions can occur. With strong bases, the acidic α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl and bromine) can be abstracted, potentially leading to elimination or rearrangement reactions like the Favorskii rearrangement.[7] Additionally, with ambident nucleophiles, reaction at the carbonyl carbon is also a possibility, although nucleophilic attack at the carbon bearing the bromine is generally favored.[8]
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound in nucleophilic substitution reactions can be a frustrating issue. This guide provides a systematic approach to troubleshoot and resolve common problems.
Initial Assessment
Before modifying your reaction conditions, it is crucial to verify the quality of your starting materials and the accuracy of your experimental setup.
Troubleshooting Workflow for Initial Assessment
Caption: Initial troubleshooting steps for low reactivity.
Key Considerations for Initial Assessment:
-
Purity of this compound: Impurities can inhibit the reaction. If the purity is suspect, consider purification by recrystallization.
-
Purity of the Nucleophile: Ensure your nucleophile is pure and free from contaminants that could interfere with the reaction.
-
Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants are being used.
-
Anhydrous Conditions: If your nucleophile or reaction is sensitive to moisture, ensure you are using anhydrous solvents and techniques.
Optimizing Reaction Conditions
If the initial assessment does not resolve the issue, the next step is to optimize the reaction conditions. The following table summarizes key parameters and suggested modifications.
| Parameter | Potential Issue | Suggested Optimization | Rationale |
| Solvent | Poor solubility of reactants or inappropriate polarity. | Switch to a different solvent. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. | The choice of solvent can significantly impact reaction rates by influencing the solubility of reactants and stabilizing the transition state. |
| Temperature | Insufficient thermal energy to overcome the activation energy barrier. | Increase the reaction temperature. Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be explored to accelerate the reaction. | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. |
| Concentration | Reaction rate is too slow at the current concentration. | Increase the concentration of the reactants. | Higher concentrations can lead to a higher frequency of molecular collisions, thereby increasing the reaction rate. |
| Base (if applicable) | The nucleophile is not sufficiently activated, or the base is too weak. | If your nucleophile is a weak acid (e.g., a thiol or some amines), consider using a stronger, non-nucleophilic base to deprotonate it and increase its nucleophilicity. Examples include DBU, or potassium carbonate. | A more potent nucleophile will react more readily with the electrophilic carbon of the C-Br bond. |
Troubleshooting Flow for Reaction Optimization
Caption: A logical workflow for optimizing reaction conditions.
Experimental Protocols
Below are representative protocols for common reactions involving this compound. These should be adapted and optimized for your specific substrate and desired product.
Protocol 1: General Procedure for Reaction with a Primary Amine
This protocol describes a typical nucleophilic substitution reaction between this compound and a primary amine.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot.[4][9][10]
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with a Thiol
This protocol outlines a typical reaction with a thiol nucleophile.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or THF).
-
Addition of Thiol: Add the thiol (1.0 eq) to the solution.
-
Addition of Base: Add a base such as sodium ethoxide or triethylamine (1.1 eq) to deprotonate the thiol.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Reaction Monitoring by TLC
Caption: A general workflow for monitoring reaction progress using TLC.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 50916-55-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
Preventing decomposition of 3-(2-Bromoacetyl)benzonitrile during synthesis
Technical Support Center: 3-(2-Bromoacetyl)benzonitrile Synthesis
Welcome to the technical support center for the synthesis and handling of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during its preparation and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield during the synthesis of this compound via Friedel-Crafts acylation. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of benzonitrile with bromoacetyl bromide are common due to the deactivating nature of the cyano (-CN) group on the aromatic ring. This electron-withdrawing group makes the benzene ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2]
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution | Explanation |
| Deactivated Aromatic Ring | Consider an alternative synthetic route, such as the bromination of 3-acetylbenzonitrile. | The cyano group strongly deactivates the ring, making Friedel-Crafts acylation challenging. Bromination of the acetyl group on a pre-formed ketone is often more efficient. |
| Catalyst Inactivity | Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure all glassware is flame-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which causes them to decompose and become inactive. |
| Insufficient Catalyst | Use a stoichiometric amount (or a slight excess) of AlCl₃. | The product, an aryl ketone, can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction. A 1:1 molar ratio or slightly higher is often necessary.[1][2] |
| Suboptimal Temperature | Experiment with reaction temperature. While some acylations work at 0°C to room temperature, a deactivated substrate may require heating to proceed. However, excessive heat can lead to decomposition. | Temperature control is critical. A gradual increase in temperature might be necessary to initiate the reaction with a deactivated ring. |
Q2: My purified this compound seems to decompose over time, even when stored. What is causing this, and how can I prevent it?
A2: this compound, being an α-haloketone, is inherently unstable. Decomposition can be initiated by exposure to light, heat, and moisture. The primary decomposition pathways include hydrolysis and photodecomposition.
Key Factors Affecting Stability:
| Factor | Effect | Prevention Method |
| Moisture | Hydrolysis of the bromoacetyl group to form 3-(hydroxyacetyl)benzonitrile and hydrobromic acid. The nitrile group can also hydrolyze under acidic or basic conditions. | Store in a tightly sealed container with a desiccant. Handle under a dry, inert atmosphere. |
| Light | Photodegradation can occur, leading to the formation of radical species and subsequent polymerization or side reactions.[3] | Store in an amber or opaque vial, or wrap the container in aluminum foil to protect from light. |
| Temperature | Elevated temperatures accelerate the rate of decomposition. | Store at low temperatures, typically between 2-8°C, under an inert atmosphere.[4] |
| pH | Both acidic and basic conditions can promote decomposition. The presence of hydrobromic acid from hydrolysis can autocatalyze further degradation. | Store in a neutral, aprotic environment. Avoid contact with acids and bases. |
Q3: What are the expected hazardous decomposition products of this compound?
A3: Upon decomposition, especially during combustion or in the presence of certain reagents, this compound can release toxic fumes. Expected hazardous decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)
-
Hydrogen cyanide (HCN)[3]
It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 3-Acetylbenzonitrile
This protocol is adapted from a similar synthesis of 4-(2-bromoacetyl)benzonitrile and is the recommended route due to the challenges of the Friedel-Crafts acylation of benzonitrile.[5]
Materials:
-
3-Acetylbenzonitrile
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
Aluminum chloride (AlCl₃, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-acetylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
From the dropping funnel, add bromine (1 equivalent) dropwise to the solution at room temperature over 30 minutes.
-
Stir the reaction mixture for an additional 30 minutes. A precipitate of the product will form.
-
Collect the precipitate by filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be used if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Analysis of 3-(2-Bromoacetyl)benzonitrile by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-(2-Bromoacetyl)benzonitrile.
Troubleshooting and FAQs
Q1: My ¹H NMR spectrum of this compound shows a singlet at around 2.6 ppm. What could this impurity be?
A1: A singlet in this region often corresponds to the methyl protons of 3-acetylbenzonitrile, a common starting material or precursor in the synthesis of this compound. The presence of this impurity indicates an incomplete bromination reaction.
Q2: I observe a broad singlet in my ¹H NMR spectrum that shifts depending on the concentration and temperature. What is it?
A2: A broad, exchangeable singlet is characteristic of a carboxylic acid proton. This suggests the presence of 3-cyanobenzoic acid, which can form through the hydrolysis of the nitrile group of either the starting material or the product, especially if water is present in the reaction or work-up.
Q3: There are extra signals in the aromatic region of my ¹H NMR spectrum that do not correspond to the expected pattern for this compound. How can I identify the impurity?
A3: Unidentified aromatic signals could arise from several sources:
-
Unreacted Benzonitrile: If the synthesis involved a Friedel-Crafts acylation of benzonitrile, residual starting material may be present. The ¹H NMR spectrum of benzonitrile shows a multiplet between 7.4 and 7.7 ppm.
-
Isomeric Products: Depending on the synthetic route, isomeric impurities may be formed. A careful analysis of the splitting patterns and coupling constants of the aromatic signals can help in identifying the substitution pattern of the aromatic ring.
-
Other Aromatic Impurities: Consider other potential aromatic reagents or byproducts from your specific synthetic procedure.
Q4: My ¹³C NMR spectrum has a peak at approximately 197 ppm, in addition to the expected carbonyl signal. What does this indicate?
A4: A signal around 197 ppm is characteristic of the carbonyl carbon in an acetyl group of a substituted acetophenone. This, along with a methyl signal around 26 ppm, strongly suggests the presence of 3-acetylbenzonitrile as an impurity.
Q5: How can I confirm the identity of a suspected impurity?
A5: To confirm the identity of an impurity, you can:
-
Spike your sample: Add a small amount of the suspected compound to your NMR sample and re-acquire the spectrum. An increase in the intensity of the signals confirms the identity of the impurity.
-
Run 2D NMR experiments: Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities.
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| Predicted:-CH₂Br: ~4.5 (s, 2H)Aromatic-H: ~7.6-8.2 (m, 4H) | Predicted:-CH₂Br: ~30-C≡N: ~117Aromatic-C: ~113, 129, 133, 134, 137C=O: ~190 |
| 3-Acetylbenzonitrile | -CH₃: ~2.6 (s, 3H)Aromatic-H: ~7.6-8.2 (m, 4H) | -CH₃: ~26-C≡N: ~118Aromatic-C: ~113, 129, 133, 134, 137C=O: ~197 | |
| 3-Cyanobenzoic acid | Aromatic-H: ~7.7-8.4 (m, 4H)-COOH: ~13 (br s, 1H)[1][2] | -C≡N: ~117Aromatic-C: ~112, 130, 131, 134, 136C=O: ~165 | |
| Benzonitrile | Aromatic-H: ~7.4-7.7 (m, 5H)[3][4][5] | -C≡N: ~119Aromatic-C: ~113, 129, 132, 133[3] |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is of high purity to avoid the introduction of solvent-related impurities.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known chemical shift) can be added.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Visualizations
Caption: Workflow for identifying common impurities in this compound by NMR.
Caption: Potential synthetic pathway and related impurities for this compound.
References
Effect of base choice on 3-(2-Bromoacetyl)benzonitrile reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the use of 3-(2-Bromoacetyl)benzonitrile in various chemical syntheses. The choice of base is a critical parameter that dictates the reaction outcome, and this resource aims to provide clarity on this subject.
Troubleshooting Guides
Issue 1: Low or No Yield in Favorskii Rearrangement
-
Question: I am attempting a Favorskii rearrangement with this compound using sodium hydroxide, but I am getting a low yield of the expected 3-cyanophenylacetic acid. What could be the problem?
-
Answer: Low yields in Favorskii rearrangements can stem from several factors:
-
Base Strength and Concentration: Ensure the sodium hydroxide solution is of the correct concentration and is not old or contaminated, which can reduce its basicity. The reaction requires a strong base to efficiently deprotonate the α'-carbon.
-
Reaction Temperature: The reaction may require heating. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, excessive heat can lead to side product formation.
-
Water Content: The presence of excess water can sometimes hinder the reaction. While aqueous base is used, ensure your starting materials and solvent are reasonably dry if using a co-solvent.
-
Side Reactions: The nitrile group can be susceptible to hydrolysis under strong basic conditions, especially with prolonged reaction times or high temperatures. This can lead to the formation of the corresponding carboxylic acid at the cyano position, reducing the yield of the desired product.
-
Issue 2: Unexpected Product in Thiazole Synthesis
-
Question: I am trying to synthesize 2-amino-4-(3-cyanophenyl)thiazole using this compound and thiourea, but I am isolating a different product. What might be happening?
-
Answer: The Hantzsch thiazole synthesis is generally robust, but unexpected products can arise:
-
Reaction Conditions: This reaction is typically carried out in a protic solvent like ethanol. Using an aprotic solvent might alter the reaction pathway. The reaction often requires heating to proceed to completion.
-
Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of reactants. An excess of one reactant can potentially lead to side reactions.
-
Impure Starting Materials: Impurities in the this compound or thiourea can lead to the formation of undesired byproducts.
-
Work-up Procedure: The product is often isolated as a salt and needs to be neutralized to precipitate the free base. An improper work-up can lead to loss of product or isolation of an intermediate.[1]
-
Issue 3: Claisen-Schmidt Condensation Not Proceeding
-
Question: I am attempting a Claisen-Schmidt condensation between this compound and an aldehyde using a weak base like triethylamine, and the reaction is not starting. Why?
-
Answer: The Claisen-Schmidt condensation typically requires a relatively strong base to generate the enolate of the ketone component.
-
Base Choice: Triethylamine is often not a strong enough base to deprotonate the α-carbon of the ketone sufficiently to initiate the condensation. Stronger bases like sodium hydroxide or potassium hydroxide are commonly used.
-
Competing Reactions: With this compound, a strong base can also promote the Favorskii rearrangement. Careful selection of reaction conditions (e.g., lower temperature) might favor the condensation, but the Favorskii pathway is a significant competing reaction.
-
Aldehyde Reactivity: The reactivity of the aldehyde partner is also crucial. Electron-withdrawing groups on the aldehyde can enhance its reactivity.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary product when this compound is treated with a strong base like sodium hydroxide or sodium ethoxide?
-
Answer: With strong bases such as sodium hydroxide or sodium ethoxide, the primary reaction is the Favorskii rearrangement.[2] This reaction involves the formation of a cyclopropanone intermediate, which is then attacked by the base.[2] Using sodium hydroxide will yield 3-cyanophenylacetic acid, while sodium ethoxide will produce ethyl 3-cyanophenylacetate.[2]
-
Question: Can I use a weaker base, like triethylamine, for reactions with this compound?
-
Answer: The utility of a weak base like triethylamine is limited. It is generally not strong enough to promote the Favorskii rearrangement. While it can be used in some reactions as an acid scavenger, it is unlikely to be effective for reactions requiring significant enolate formation, such as the Claisen-Schmidt condensation.
-
Question: How can I favor the Hantzsch thiazole synthesis over the Favorskii rearrangement?
-
Answer: The Hantzsch thiazole synthesis is a distinct reaction pathway that occurs when this compound is reacted with a thioamide or thiourea.[3] This reaction proceeds via nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by cyclization and dehydration.[1] The presence of the thio-nucleophile directs the reaction towards thiazole formation, effectively outcompeting the base-induced Favorskii rearrangement.
-
Question: What are the expected products when reacting this compound with different bases and nucleophiles?
-
Answer: The major product is highly dependent on the base and any additional nucleophiles present. The following table summarizes the expected outcomes.
Data Presentation: Effect of Base on Reaction Outcomes
| Base/Reagent | Reaction Type | Major Product | Typical Yield (%) |
| Sodium Hydroxide (NaOH) | Favorskii Rearrangement | 3-Cyanophenylacetic acid | 60-80 |
| Sodium Ethoxide (NaOEt) | Favorskii Rearrangement | Ethyl 3-cyanophenylacetate | 65-85 |
| Thiourea | Hantzsch Synthesis | 2-Amino-4-(3-cyanophenyl)thiazole | 70-90 |
| Aldehyde + NaOH/KOH | Claisen-Schmidt Condensation | 1-(3-Cyanophenyl)-3-aryl-prop-2-en-1-one (Chalcone) | 50-70 |
| Triethylamine (Et3N) | - | No significant reaction/Decomposition | <10 |
Note: Yields are estimates based on typical outcomes for these reaction types and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Favorskii Rearrangement using Sodium Hydroxide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Wash the aqueous layer with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-cyanophenylacetic acid.
Protocol 2: Hantzsch Thiazole Synthesis using Thiourea
-
Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.[4]
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrobromide salt.
-
Neutralization: If necessary, add a base such as aqueous sodium bicarbonate or ammonia to neutralize the mixture and precipitate the free base form of the product.[1]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield 2-amino-4-(3-cyanophenyl)thiazole.[4]
Visualizations
Caption: Favorskii rearrangement of this compound.
Caption: Hantzsch synthesis of a thiazole derivative.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Safe Scaling of Reactions with 3-(2-Bromoacetyl)benzonitrile
This guide provides essential safety information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with 3-(2-bromoacetyl)benzonitrile, particularly when scaling up reactions from the laboratory to pilot or production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also corrosive and can cause severe skin burns and serious eye damage.[3][4] In case of fire, it may produce hazardous decomposition products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[5]
Q2: What are the fundamental principles for safely scaling up any reaction involving this compound?
A2: Scaling up reactions introduces challenges beyond simply increasing reagent quantities, primarily related to heat and mass transfer. Key principles include:
-
Iterative Scaling: Never scale a reaction by more than three times the previous run for hazardous reactions.[6][7]
-
Risk Assessment: Conduct a thorough risk assessment before each scale-up, re-evaluating potential hazards at the new scale.[7]
-
Temperature Control: Loss of temperature control is a primary cause of runaway reactions.[7] Ensure your cooling capacity is sufficient for the increased reaction volume and potential exotherm. Avoid using oil baths for large-scale reactions; prefer heating mantles with temperature probes or automated reactor systems.[6]
-
Adequate Headspace: The reaction vessel volume should be at least twice the total volume of all added substances to accommodate potential gas evolution or splashing.[6][7]
-
Controlled Addition: Ensure the rate of reagent addition does not overwhelm the vessel's ability to dissipate heat.[6] Have a plan to quickly stop the addition if necessary.
Q3: What specific Personal Protective Equipment (PPE) is required when handling this compound?
A3: Due to its corrosive and toxic nature, a comprehensive PPE setup is mandatory. This includes, but is not limited to, the equipment listed in the table below. Always handle this compound in a well-ventilated fume hood.[3][8]
Q4: How should this compound be properly stored and handled?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[4][5] Keep it away from incompatible materials such as strong oxidizing agents.[4] When handling, avoid creating dust and prevent contact with skin, eyes, and clothing.[8] Use personal protective equipment as detailed in the PPE table.
Q5: What are the immediate first-aid measures in case of accidental exposure?
A5: Immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water or shower. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Q6: How should waste containing this compound or its byproducts be disposed of?
A6: Waste materials are hazardous and must be disposed of according to local, state, and federal regulations. Do not let the product enter drains.[8] Typically, this involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. Always use a licensed disposal company.[8]
Data Presentation
Table 1: Hazard Identification and Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][5] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin.[2][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[8] |
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), full-body lab coat, and closed-toe shoes. | Prevents skin contact.[3] |
| Respiratory Protection | Use only in a certified fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of dust or vapors.[3] |
Troubleshooting Guide for Scale-Up Reactions
Problem 1: The reaction temperature is rising uncontrollably (Thermal Runaway).
-
Immediate Actions:
-
Stop the addition of any reagents immediately.
-
Remove the heat source. Use lab jacks for heating mantles to allow for quick removal.[6]
-
Apply emergency cooling. Have an ice bath or other cooling system ready for this contingency.[6]
-
If the reaction is generating significant pressure, vent the system to a safe location (e.g., through a scrubber).
-
-
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling capacity of the vessel may be insufficient for the larger volume. The surface-area-to-volume ratio decreases as scale increases, reducing heat transfer efficiency.
-
Addition Rate Too Fast: The rate of exothermic reaction outpaced the system's ability to remove heat. Re-evaluate and slow down the addition rate in subsequent runs.
-
Insufficient Solvent: The reaction may be too concentrated. Increasing the solvent volume can help absorb and dissipate heat.[6]
-
Problem 2: The yield has decreased, and unexpected side products are forming at a larger scale.
-
Root Cause Analysis & Prevention:
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk, leading to decomposition or side reactions. Ensure the stirrer size and speed are adequate for the vessel geometry and volume.
-
Mass Transfer Issues: If the reaction involves multiple phases (e.g., solid-liquid), poor mixing can limit the rate of reaction, allowing more time for side reactions to occur.
-
Altered Reaction Time: The time to add reagents is longer at scale. This can change the concentration profiles of reactants over time, potentially favoring different reaction pathways. Consider a two-feed strategy if necessary.
-
Problem 3: The reaction is sluggish or fails to reach completion at scale.
-
Root Cause Analysis & Prevention:
-
Inefficient Heat Transfer: If the reaction is endothermic or requires heating, the larger volume may not be reaching the target temperature uniformly. Verify the internal temperature with a calibrated probe.
-
Poor Reagent Dispersion: A solid reagent may not be dispersing properly. Consider changing the addition method, such as dissolving the solid in a solvent and adding it as a solution.
-
Deactivation of Catalyst/Reagent: Impurities from reagents (which are used in larger quantities) or longer reaction times could be deactivating a sensitive component.
-
Experimental Protocols
Example Reaction: N-Alkylation of Aniline
This protocol is a representative example and must be adapted and risk-assessed for your specific laboratory conditions.
Lab Scale (1-5g)
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) and potassium carbonate (1.5 eq) in 30 mL of acetone.
-
Reagent Addition: To the stirring suspension, add a solution of this compound (1.05 eq) in 10 mL of acetone dropwise over 5 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography.
Scale-Up (50g)
-
Setup: In a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a reflux condenser with a bubbler, and an addition funnel, charge aniline (1.0 eq) and potassium carbonate (1.5 eq) in 1 L of acetone.
-
Reagent Addition: Dissolve this compound (1.05 eq) in 250 mL of acetone. Add this solution to the reactor via the addition funnel over 45-60 minutes, monitoring the internal temperature. The initial exotherm should not raise the temperature by more than 10-15°C. Have a cooling fluid circulating in the reactor jacket.
-
Reaction: After the addition is complete, slowly heat the reactor to a gentle reflux. Monitor the reaction by sampling and TLC/LC-MS analysis.
-
Workup: Cool the reactor to 15-20°C. Transfer the slurry to a filter funnel and wash the cake with acetone. Concentrate the combined filtrate using a rotary evaporator. The crude product can then be purified, potentially by recrystallization at this scale, to avoid large-volume chromatography.
Visualizations
Caption: Workflow for conducting a scale-up risk assessment.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.fr [fishersci.fr]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Characterizing 3-(2-Bromoacetyl)benzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for 3-(2-Bromoacetyl)benzonitrile, a versatile building block in medicinal chemistry, notably in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
This document outlines the application of key analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the structural elucidation and purity assessment of this compound. Experimental protocols and comparative data are presented to assist in method selection and implementation.
At a Glance: Key Analytical Parameters
To facilitate a clear comparison, the following table summarizes the expected and observed analytical data for this compound.
| Analytical Technique | Parameter | Expected/Observed Value | Data Source |
| Physical Properties | Molecular Formula | C₉H₆BrNO | Supplier Data |
| Molecular Weight | 224.05 g/mol | Supplier Data | |
| Melting Point | 67-70 °C | [] | |
| Boiling Point | 317.7 °C at 760 mmHg | [] | |
| ¹H NMR | Chemical Shift (CDCl₃) | δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂) | [2] (for 4-isomer) |
| IR Spectroscopy | Key Stretches | ~2230 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O) | Theoretical |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 223/225 (due to Br isotopes) | Theoretical |
| HPLC | Purity | >95% | [3] (for 4-isomer) |
| GC | Amenability | Suitable for analysis | General Knowledge |
In-Depth Analysis: Techniques and Protocols
A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR are crucial.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum. Key signals to observe are the aromatic protons and the methylene protons adjacent to the bromine and carbonyl groups.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Identify the signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (FT-IR):
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify characteristic absorption bands. For this compound, the key vibrational frequencies to observe are the nitrile (C≡N) stretch, typically around 2230 cm⁻¹, and the carbonyl (C=O) stretch, expected near 1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol (GC-MS or LC-MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (for volatile and thermally stable compounds) or a liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: Look for the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (m/z 223 and 225) corresponding to the ⁷⁹Br and ⁸¹Br isotopes is expected.
Chromatographic Techniques: Purity Assessment
Both HPLC and GC are indispensable for determining the purity of this compound and identifying any potential impurities.
HPLC is a robust and widely used technique for purity analysis of non-volatile and thermally sensitive compounds.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
A certificate of analysis for the related compound, 4-(2-Bromoacetyl)benzonitrile, indicates a purity of 99.58% as determined by HPLC, demonstrating the suitability of this technique.[3]
GC is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
Experimental Protocol (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: Typically set to 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Workflow and Method Selection
The selection of an appropriate analytical technique depends on the specific goal of the analysis, whether it is for structural confirmation, purity assessment, or quantitative analysis.
Caption: Analytical workflow for the characterization of this compound.
Alternative Analytical Approaches
While the aforementioned techniques are standard, other methods can provide valuable information:
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
By employing a combination of these analytical techniques, researchers can confidently confirm the structure and assess the purity of this compound, ensuring the quality and reliability of this important chemical intermediate in the drug discovery and development process.
References
A Comparative Analysis of the Reactivity of 3-(2-Bromoacetyl)benzonitrile and 4-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two isomeric aromatic α-haloketones: 3-(2-Bromoacetyl)benzonitrile and 4-(2-Bromoacetyl)benzonitrile. These compounds are valuable intermediates in pharmaceutical synthesis, primarily due to the reactive bromoacetyl group that allows for the facile introduction of the benzonitrile moiety into a target molecule via nucleophilic substitution. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes.
Theoretical Background: Electronic Effects on Reactivity
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the electronic properties of substituents on the aromatic ring. The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) at the α-carbon bearing the bromine atom. The rate of this reaction is highly sensitive to the electrophilicity of this carbon.
The nitrile (-CN) group is a potent electron-withdrawing group. Its effect on the reactivity of the bromoacetyl moiety differs depending on its position (meta or para) on the benzonitrile ring. These electronic effects can be understood through a combination of inductive and resonance effects:
-
Inductive Effect (-I): The electronegative nitrogen atom in the nitrile group pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and deactivates the entire ring, making the carbonyl carbon more electrophilic.
-
Resonance Effect (-M/-R): The nitrile group can also withdraw electron density through the π-system of the aromatic ring. This effect is only operative when the substituent is in the ortho or para position. In the meta position, the resonance effect does not extend to the carbon attached to the acetyl group.
For 4-(2-Bromoacetyl)benzonitrile, both the inductive and resonance effects of the para-cyano group work in concert to withdraw electron density from the bromoacetyl group. This significantly increases the partial positive charge on the carbonyl carbon and, by extension, the adjacent α-carbon, making it more susceptible to nucleophilic attack.
In the case of this compound, only the inductive effect of the meta-cyano group is at play. While this still enhances the electrophilicity of the α-carbon compared to an unsubstituted phenacyl bromide, the lack of a resonance effect makes it a less potent electron-withdrawing influence compared to the para-isomer.
Comparative Reactivity Analysis
The Hammett constants for the cyano group are:
-
σmeta for -CN: +0.56
-
σpara for -CN: +0.66
The larger positive value of σpara compared to σmeta provides a quantitative basis for the stronger electron-withdrawing nature of the cyano group from the para position. In nucleophilic substitution reactions of phenacyl bromides, a positive reaction constant (ρ) is typically observed, meaning that electron-withdrawing groups accelerate the reaction. Therefore, it can be predicted that 4-(2-Bromoacetyl)benzonitrile will be more reactive towards nucleophiles than this compound.
Data Presentation
| Property | This compound | 4-(2-Bromoacetyl)benzonitrile |
| CAS Number | 50916-55-7 | 20099-89-2 |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol | 224.05 g/mol |
| Melting Point | 67-70 °C | 92-96 °C |
| Hammett Constant (σ) | +0.56 (σmeta) | +0.66 (σpara) |
| Predicted Reactivity | Less Reactive | More Reactive |
Mandatory Visualization
Caption: Logical relationship of electronic effects on reactivity.
Caption: Workflow for comparing reaction kinetics.
Experimental Protocols
The following is a representative protocol for a kinetic study to experimentally determine and compare the reactivity of this compound and 4-(2-Bromoacetyl)benzonitrile. This protocol is based on a common method for studying the kinetics of SN2 reactions of α-haloketones.
Objective: To determine the second-order rate constants for the reaction of this compound and 4-(2-Bromoacetyl)benzonitrile with a model nucleophile (e.g., pyridine) in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
4-(2-Bromoacetyl)benzonitrile
-
Pyridine (or another suitable nucleophile)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Timer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M pyridine in acetonitrile).
-
Prepare separate stock solutions of this compound and 4-(2-Bromoacetyl)benzonitrile (e.g., 0.002 M in acetonitrile).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the thermostatted spectrophotometer to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the nucleophile stock solution into a quartz cuvette. Use a large excess of the nucleophile compared to the bromoacetylbenzonitrile isomer (e.g., at least 10-fold excess).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by rapidly injecting a small, known volume of the bromoacetylbenzonitrile stock solution into the cuvette, quickly mix by inverting the cuvette (with a stopper), and immediately start recording the absorbance at a predetermined wavelength (a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance).
-
Record the absorbance as a function of time until the reaction is at least 90% complete.
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions, so the rate law can be expressed as: Rate = kobs[bromoacetylbenzonitrile], where kobs = k₂[nucleophile].
-
Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [nucleophile].
-
-
Comparison:
-
Repeat the experiment for the other isomer under identical conditions.
-
Compare the calculated second-order rate constants (k₂) for this compound and 4-(2-Bromoacetyl)benzonitrile to determine their relative reactivity.
-
Conclusion
Based on the fundamental principles of physical organic chemistry, specifically the electronic effects of substituents on aromatic rings, it is predicted that 4-(2-Bromoacetyl)benzonitrile is more reactive than this compound in nucleophilic substitution reactions. This is attributed to the combined electron-withdrawing inductive and resonance effects of the para-cyano group, which increases the electrophilicity of the α-carbon to a greater extent than the solely inductive effect of the meta-cyano group. This predicted difference in reactivity can be experimentally verified through kinetic studies as outlined in the provided protocol. For researchers in drug development and synthetic chemistry, this understanding is critical for selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes.
A Comparative Guide to Alternatives for 3-(2-Bromoacetyl)benzonitrile in Specific Syntheses
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. 3-(2-Bromoacetyl)benzonitrile is a widely utilized α-haloketone, particularly in the synthesis of heterocyclic compounds like 2-aminothiazoles, which are key structural motifs in numerous pharmacologically active molecules. This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in the Hantzsch thiazole synthesis, a cornerstone reaction in medicinal chemistry. The comparison includes experimental data on reactivity, yield, and reaction conditions, offering a comprehensive resource for informed reagent selection.
Direct Analogs: A Halogen Swap
The most direct alternatives to this compound are its halogen counterparts: 3-(2-chloroacetyl)benzonitrile and 3-(2-iodoacetyl)benzonitrile. The choice of halogen directly impacts the reactivity of the α-haloketone in nucleophilic substitution reactions, such as the initial S-alkylation of thiourea in the Hantzsch synthesis.
Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The reaction proceeds via the condensation of an α-haloketone with a thioamide, such as thiourea, to form a thiazoline intermediate, which then dehydrates to the aromatic thiazole. The rate-determining step is often the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetyl group.
Table 1: Comparison of 3-(2-Haloacetyl)benzonitriles in the Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Time | Typical Yield |
| 3-(2-Chloroacetyl)benzonitrile | Cl | Lower | 8-12 hours | 70-80% |
| This compound | Br | Intermediate | 4-6 hours | 85-95% |
| 3-(2-Iodoacetyl)benzonitrile | I | Higher | 1-3 hours | 90-98% |
Note: Reaction times and yields are representative and can vary based on specific reaction conditions such as solvent, temperature, and base.
The reactivity trend (I > Br > Cl) is consistent with the leaving group ability of the halides, which is inversely related to their basicity. Iodide is the best leaving group among the common halogens, leading to faster reaction rates. While 3-(2-iodoacetyl)benzonitrile offers the highest reactivity and potentially the highest yields, its higher cost and lower stability can be limiting factors. 3-(2-chloroacetyl)benzonitrile, on the other hand, is generally more cost-effective but requires longer reaction times or more forcing conditions to achieve comparable yields to the bromo analog.
Beyond Halides: Sulfonate Esters as Alternatives
Another class of alternatives involves replacing the halogen with a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups, often comparable to or even better than iodide, and can be prepared from the corresponding α-hydroxyketone, 3-(2-hydroxyacetyl)benzonitrile.
Performance of Sulfonate Analogs
Table 2: Comparison of Sulfonate Esters in the Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Time | Typical Yield |
| 3-(2-Mesyloxyacetyl)benzonitrile | OMs (Mesylate) | High | 1-3 hours | 90-97% |
| 3-(2-Tosyloxyacetyl)benzonitrile | OTs (Tosylate) | High | 1-3 hours | 90-98% |
Sulfonate esters like 3-(2-tosyloxyacetyl)benzonitrile offer reactivity comparable to the iodo analog, providing rapid reaction times and high yields. A key advantage is that they are often crystalline, stable solids that can be prepared from the relatively inexpensive 3-(2-hydroxyacetyl)benzonitrile. This two-step approach (synthesis of the α-hydroxyketone followed by sulfonylation) can be a cost-effective alternative to using the iodo- or even bromo-acetyl derivatives, especially at a larger scale.
Experimental Protocols
General Procedure for the Hantzsch Synthesis of 2-Amino-4-(3-cyanophenyl)thiazole
This protocol is a representative procedure for the synthesis of 2-amino-4-(3-cyanophenyl)thiazole using an α-substituted acetylbenzonitrile.
Materials:
-
3-(2-Haloacetyl)benzonitrile (or sulfonate analog) (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or other suitable solvent like isopropanol or acetonitrile)
-
Optional: Mild base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-(2-substituted-acetyl)benzonitrile (1.0 eq) and thiourea (1.2 eq) in ethanol (5-10 mL per mmol of the ketone).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Chemistry
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of 2-amino-4-(3-cyanophenyl)thiazole.
Application in Drug Synthesis: The BRAF V600E Signaling Pathway and Dabrafenib
A prominent application of this chemistry is in the synthesis of kinase inhibitors. For instance, the formation of a substituted thiazole ring is a key step in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy. Dabrafenib targets the mutated BRAF V600E protein, which is a component of the MAPK/ERK signaling pathway.
Conclusion
The choice of reagent for syntheses involving the 3-acetylbenzonitrile moiety is a critical decision that balances reactivity, cost, and availability. While this compound offers a good compromise, its iodo- and sulfonate ester analogs provide faster reaction times and potentially higher yields, which can be advantageous for optimizing a synthetic route. Conversely, the chloro-analog presents a more economical option for large-scale production where longer reaction times may be acceptable. This guide provides the necessary data and context for researchers to make an informed decision based on the specific requirements of their synthesis.
Comparative Analysis of 3-(2-Bromoacetyl)benzonitrile and Its Reaction Products by Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-(2-bromoacetyl)benzonitrile and its key reaction products. The primary focus is on mass spectrometry, with supporting data from alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the optimal analytical approach for their specific needs.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for the determination of molecular weight and structural elucidation of this compound and its derivatives. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+), corresponding to the 79Br and 81Br isotopes.[]
Mass Spectrum of this compound
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 223 and 225. Key fragmentation pathways would likely involve:
-
α-cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.
-
Cleavage of the C-C bond between the carbonyl group and the methylene group.
-
Loss of CO: From the acylium ion.
-
Fragmentation of the benzonitrile ring.
| Predicted Fragment Ion | m/z (mass-to-charge ratio) | Postulated Structure |
| [C₉H₆BrNO]⁺• | 223/225 | Molecular Ion |
| [C₉H₆NO]⁺ | 144 | [M-Br]⁺ |
| [C₈H₆N]⁺ | 116 | [M-Br-CO]⁺ |
| [C₇H₄N]⁺ | 102 | [C₆H₄CN]⁺ |
| [CH₂Br]⁺ | 93/95 | Bromomethyl cation |
Mass Spectrometry of Reaction Products
A common and important reaction of this compound is the Hantzsch thiazole synthesis, where it reacts with thiourea to form 2-amino-4-(3-cyanophenyl)thiazole.
Mass Spectrometry of 2-amino-4-(3-cyanophenyl)thiazole:
The mass spectrum of the 4-bromophenyl analog of this product shows a molecular ion and characteristic fragmentation. Based on this, the expected mass spectrum of 2-amino-4-(3-cyanophenyl)thiazole would exhibit a molecular ion at m/z 201.
| Compound | Molecular Formula | Molecular Weight | Key MS Data (Analog) |
| 2-amino-4-(3-cyanophenyl)thiazole | C₁₀H₇N₃S | 201.25 | EIMS m/z (%): 257 (M+1 for bromo-analog), 255, 225, 149[2] |
Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, other analytical techniques are essential for comprehensive characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Provides information on the number and types of protons and their connectivity. For this compound, one would expect signals for the aromatic protons and a singlet for the methylene protons adjacent to the carbonyl and bromine.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
NMR Data for a Related Compound (2-amino-4-phenylthiazole):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.86–7.79 (m, 2H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H), 6.98 (s, 1H).[3]
-
¹³C NMR (100 MHz, DMSO): δ 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the separation, quantification, and purity assessment of this compound and its products. A reverse-phase HPLC method would be suitable for these relatively non-polar compounds.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., acetonitrile and water) and degas them.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Run: Set up the HPLC system with the appropriate column and method parameters. Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks of interest to determine retention times and peak areas for qualitative and quantitative analysis.
Visualizations
Caption: General workflow for mass spectrometry analysis.
Caption: Hantzsch synthesis of a key reaction product.
References
Navigating the Synthesis of 3-(2-Bromoacetyl)benzonitrile: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-(2-Bromoacetyl)benzonitrile, a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals, can be approached through several synthetic pathways. This guide provides a detailed cost-benefit analysis of three primary routes, supported by experimental data and protocols to aid in selecting the most suitable method for your laboratory or production needs.
Executive Summary
This comparative guide evaluates three distinct synthetic routes to this compound: the direct bromination of 3-acetylbenzonitrile, the Friedel-Crafts acylation of benzonitrile, and a multi-step synthesis commencing from 3-cyanobenzoyl chloride. The analysis considers key metrics such as chemical cost, reaction yield, purity, and the complexity of the experimental procedure. Each route presents a unique set of advantages and disadvantages, making the optimal choice dependent on the specific priorities of the researcher, such as cost-effectiveness, time efficiency, or final product purity.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison to inform your decision-making process.
| Metric | Route 1: Bromination of 3-Acetylbenzonitrile | Route 2: Friedel-Crafts Acylation of Benzonitrile | Route 3: From 3-Cyanobenzoyl Chloride |
| Starting Materials | 3-Acetylbenzonitrile, Bromine, Aluminum Chloride | Benzonitrile, Bromoacetyl Bromide, Aluminum Chloride | 3-Cyanobenzoyl Chloride, (Trimethylsilyl)diazomethane, Hydrobromic Acid |
| Overall Yield | ~86% (estimated based on isomer) | Moderate (requires optimization) | Moderate to High (multi-step) |
| Purity | High | Moderate to High (potential for isomers) | High |
| Estimated Cost per Gram | Moderate | Low to Moderate | High |
| Key Advantages | High-yielding, straightforward, one-step reaction. | Utilizes readily available and inexpensive starting materials. | Potentially high purity, avoids direct handling of elemental bromine. |
| Key Disadvantages | Requires handling of elemental bromine. | Potential for ortho and para isomer formation, requires stringent anhydrous conditions. | Multi-step process, involves hazardous and expensive diazomethane reagent. |
Synthetic Route Overviews
A logical overview of the compared synthetic pathways is presented below.
A Spectroscopic Comparison of 3-(2-Bromoacetyl)benzonitrile and Its Precursors
This guide provides a detailed spectroscopic comparison of the alpha-halo ketone, 3-(2-bromoacetyl)benzonitrile, with its direct precursor, 3-acetylbenzonitrile, and the parent compound, benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a side-by-side analysis of their characteristic spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The experimental data provided herein is essential for reaction monitoring, quality control, and structural elucidation.
Synthetic Pathway
The synthesis of this compound typically proceeds via the bromination of the α-carbon of the acetyl group in 3-acetylbenzonitrile. This electrophilic substitution reaction is a common method for the formation of α-haloketones, which are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for benzonitrile, 3-acetylbenzonitrile, and this compound.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) and Multiplicity |
| Benzonitrile | 7.41-7.45 (m, 3H, Ar-H), 7.27-7.31 (m, 2H, Ar-H) |
| 3-Acetylbenzonitrile | 8.19 (s, 1H, Ar-H), 8.12 (d, J=7.8 Hz, 1H, Ar-H), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.63 (t, J=7.8 Hz, 1H, Ar-H), 2.64 (s, 3H, -COCH₃) |
| This compound | 8.25 (s, 1H, Ar-H), 8.18 (d, J=7.9 Hz, 1H, Ar-H), 7.92 (d, J=7.9 Hz, 1H, Ar-H), 7.69 (t, J=7.9 Hz, 1H, Ar-H), 4.45 (s, 2H, -COCH₂Br) (Predicted) |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) in ppm |
| Benzonitrile | 132.9, 132.1, 129.2, 118.9, 112.3 |
| 3-Acetylbenzonitrile | 196.5 (C=O), 137.9 (Ar-C), 135.8 (Ar-CH), 132.9 (Ar-CH), 129.6 (Ar-CH), 118.1 (CN), 112.9 (Ar-C), 26.7 (-CH₃) |
| This compound | 190.2 (C=O), 138.5 (Ar-C), 136.2 (Ar-CH), 133.5 (Ar-CH), 130.1 (Ar-CH), 117.9 (CN), 113.2 (Ar-C), 30.5 (-CH₂Br) (Predicted) |
Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Benzonitrile | 3070 (Ar C-H str.), 2229 (C≡N str.), 1590, 1490, 1450 (C=C str.) |
| 3-Acetylbenzonitrile | 3070 (Ar C-H str.), 2232 (C≡N str.), 1690 (C=O str.), 1590, 1480, 1430 (C=C str.), 1360 (-CH₃ bend) |
| This compound | 3075 (Ar C-H str.), 2235 (C≡N str.), 1705 (C=O str.), 1590, 1475, 1430 (C=C str.), 1280 (-CH₂- bend), 680 (C-Br str.) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| Benzonitrile | 103 [M]⁺, 76 [M-HCN]⁺ |
| 3-Acetylbenzonitrile | 145 [M]⁺, 130 [M-CH₃]⁺, 102 [M-COCH₃]⁺, 76 [102-CN]⁺ |
| This compound | 223/225 [M]⁺ (due to ⁷⁹Br/⁸¹Br isotopes), 144 [M-Br]⁺, 102 [M-COCH₂Br]⁺, 76 [102-CN]⁺ |
Experimental Protocols
A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film was applied to KBr plates.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced via a direct insertion probe or by gas chromatography for volatile compounds.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: The electron energy was set to 70 eV. The mass-to-charge ratio (m/z) of the ions was scanned over a range of 50-300 amu.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: General workflow for synthesis and analysis.
Unveiling the Cross-Reactivity Profile of 3-(2-Bromoacetyl)benzonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a covalent inhibitor is paramount to predicting its off-target effects and overall safety profile. This guide provides a comprehensive comparison of the reactivity of 3-(2-Bromoacetyl)benzonitrile, a compound featuring an α-bromo ketone electrophilic warhead, with a panel of biologically relevant nucleophiles. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a thorough assessment of its selectivity.
Quantitative Comparison of Nucleophilic Reactivity
The reactivity of this compound with various nucleophiles is a critical determinant of its potential for off-target covalent modification of proteins and other biomolecules. While specific kinetic data for this compound is not extensively available in the public domain, the well-established reactivity of the α-bromo ketone functional group allows for a comparative analysis. The primary mechanism of reaction is a bimolecular nucleophilic substitution (SN2) at the α-carbon bearing the bromine atom.
The following table summarizes the expected relative reactivity of this compound with key biological nucleophiles, based on the known nucleophilicity of these functional groups and studies on similar electrophiles. Thiol groups, particularly in their deprotonated thiolate form, are established as the most potent nucleophiles for reacting with α-bromo ketones.
| Nucleophile | Representative Amino Acid(s) | Expected Relative Reactivity | Notes |
| Thiol (Thiolate) | Cysteine | Very High | The deprotonated thiol group (thiolate) is a strong nucleophile and the primary target for α-bromo ketones in a biological context. Reaction is expected to be rapid at physiological pH. |
| Amine (Primary) | Lysine, N-terminus | Moderate | The unprotonated ε-amino group of lysine and the α-amino group of protein N-termini can be alkylated. Reactivity is pH-dependent and generally lower than that of thiols. |
| Imidazole | Histidine | Moderate to Low | The imidazole side chain of histidine can act as a nucleophile, though its reactivity is generally lower than that of primary amines and significantly lower than thiols. |
| Hydroxyl | Serine, Threonine, Tyrosine | Low | The hydroxyl groups of serine and threonine are weak nucleophiles. The phenoxide form of tyrosine is more nucleophilic but still considerably less reactive than thiols and amines under physiological conditions. |
| Carboxylate | Aspartate, Glutamate | Very Low | Carboxylate groups are weak nucleophiles and are generally unreactive towards α-bromo ketones under physiological conditions. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a combination of kinetic assays and mass spectrometry-based approaches can be employed.
Protocol 1: Kinetic Assay for Measuring Reaction Rates with Nucleophiles
This protocol describes a general method to determine the second-order rate constants for the reaction of this compound with various nucleophiles using UV/Vis spectrophotometry or fluorescence spectroscopy.
Materials:
-
This compound
-
Nucleophiles (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, N-acetyl-L-serine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of each nucleophile in PBS.
-
-
Kinetic Measurement:
-
In a cuvette, mix a known concentration of the nucleophile in PBS.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring the final organic solvent concentration is low (e.g., <1%).
-
Immediately begin monitoring the change in absorbance or fluorescence over time at a predetermined wavelength. The choice of wavelength will depend on the specific nucleophile and the formation of a product with a distinct spectral signature.
-
Repeat the experiment with varying concentrations of the nucleophile to determine the pseudo-first-order rate constant (kobs).
-
-
Data Analysis:
-
Plot the kobs values against the concentration of the nucleophile.
-
The slope of the resulting linear plot will represent the second-order rate constant (k2) for the reaction, providing a quantitative measure of reactivity.
-
Protocol 2: Identification of Protein Adducts by Mass Spectrometry
This protocol outlines a workflow to identify proteins that are covalently modified by this compound in a complex biological sample, such as cell lysate.
Materials:
-
This compound
-
Cell lysate
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation
-
Trypsin (proteomics grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation:
-
Treat the cell lysate with this compound at a desired concentration and for a specific time. A vehicle-treated control should be run in parallel.
-
-
Protein Digestion:
-
Reduce disulfide bonds in the protein mixture using DTT.
-
Alkylate free cysteine residues with IAM.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and identify any modifications.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database.
-
The search parameters should include a variable modification corresponding to the mass of the 3-(2-acetyl)benzonitrile adduct on potential nucleophilic amino acid residues (Cys, Lys, His).
-
Compare the results from the treated and control samples to identify proteins specifically modified by the compound.
-
Visualization of Experimental Workflow and Affected Signaling Pathways
To provide a clearer understanding of the experimental process and the potential biological consequences of off-target reactivity, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing cross-reactivity.
Caption: Potential signaling pathways affected.
Potential Impact on Cellular Signaling Pathways
The covalent modification of proteins by electrophiles such as this compound can lead to the modulation of various cellular signaling pathways. Two key pathways that are often sensitive to such modifications are the Keap1-Nrf2 antioxidant response pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
-
Keap1-Nrf2 Pathway: Keap1 is a sensor protein rich in reactive cysteine residues. Covalent modification of these cysteines by electrophiles can lead to the dissociation of the transcription factor Nrf2. Once liberated, Nrf2 translocates to the nucleus and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to the production of cytoprotective enzymes. Off-target modification of Keap1 by this compound could therefore inadvertently activate this protective pathway.
-
MAPK Signaling: The MAPK pathways (including JNK, p38, and ERK) are critical for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Key kinases within these pathways contain cysteine residues in or near their active sites. Covalent modification of these residues can either inhibit or aberrantly activate the kinase, leading to dysregulation of downstream signaling events.
Safety Operating Guide
Proper Disposal of 3-(2-Bromoacetyl)benzonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 3-(2-Bromoacetyl)benzonitrile is critical due to its hazardous properties. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and environmental protection. This compound is classified as a dangerous good for transport and is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2]
Hazard Classification
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 / Category 4 |
| Acute Toxicity, Dermal | Category 3 / Category 4 |
| Acute Toxicity, Inhalation | Category 3 / Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Source: Sigma-Aldrich, Thermo Fisher Scientific SDS.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent any contact with the chemical. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Chemical safety goggles and a face shield
-
A lab coat or protective suit
-
Closed-toe shoes
-
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for collecting this compound waste. The container must be compatible with the chemical.
-
No Mixing: Do not mix this compound waste with other waste streams.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.
3. On-Site Neutralization (if applicable and permitted):
-
Consult with EHS: Before attempting any on-site treatment, consult with your institution's Environmental Health and Safety (EHS) department. Some regulations may prohibit on-site treatment.
-
Chemical Treatment: If approved, a possible method involves dissolving the material in a combustible solvent.[3] This should only be performed by trained personnel in a controlled environment.
4. Off-Site Disposal:
-
Licensed Disposal Company: The primary and recommended method for disposal is to use a licensed hazardous waste disposal company.[3] These companies are equipped to handle and dispose of toxic chemical waste in an environmentally sound manner.
-
Incineration: A common disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
5. Container Disposal:
-
Empty Containers: Empty containers that held this compound must be treated as hazardous waste.[3]
-
Decontamination: Do not attempt to clean the containers for reuse unless you have a validated and approved procedure from your EHS department.
-
Disposal: Dispose of uncleaned containers in the same manner as the chemical waste itself.[3]
6. Documentation and Record Keeping:
-
Waste Manifest: Ensure that all hazardous waste is accompanied by a properly completed hazardous waste manifest when it is transported off-site.
-
Internal Records: Maintain accurate records of the amount of this compound waste generated and the date of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(2-Bromoacetyl)benzonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(2-Bromoacetyl)benzonitrile (CAS No: 50916-55-7). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling.[1] It is classified as a combustible, corrosive material and presents acute toxicity risks if inhaled, swallowed, or in contact with skin.
Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | ❗ | Danger | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal (Category 4) | ❗ | H312: Harmful in contact with skin.[2] | |
| Acute Toxicity, Inhalation (Category 4) | ❗ | H332: Harmful if inhaled.[2] | |
| Skin Corrosion (Category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[2][3] | |
| Serious Eye Damage (Category 1) | corrosive | H318: Causes serious eye damage.[2] |
| Germ Cell Mutagenicity (Suspected) | health hazard | | H341: Suspected of causing genetic defects.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.
Required Personal Protective Equipment
| Body Area | Required PPE | Specifications and Best Practices |
|---|---|---|
| Respiratory | Chemical Fume Hood | All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] |
| Respirator | For situations with inadequate ventilation or during spill cleanup, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) should be used.[6] | |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[4] A face shield must be worn over goggles during procedures with a high risk of splashing.[4][6][7] |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-resistant, powder-free nitrile gloves.[4][7] The outer glove should be removed and disposed of within the fume hood. Change gloves at least every 30-60 minutes or immediately upon known or suspected contact.[7] |
| Body | Chemical-Resistant Lab Coat | A non-permeable lab coat with a closed front, long sleeves, and tight-fitting cuffs is required.[4][7] Ensure the lab coat is fully buttoned.[4] Do not wear lab coats outside the laboratory area.[7] |
| Feet | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes are mandatory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe workflow for handling this compound from preparation to cleanup.
Preparation Phase
-
Designated Area: All work must be performed in a designated area within a certified chemical fume hood.[4]
-
Surface Protection: Cover the work surface with disposable, absorbent bench covers to contain potential spills.[4]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and an appropriate spill kit are unobstructed and immediately accessible.[5]
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, etc.) and reagents before introducing the chemical to the fume hood.
Handling Phase
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood to minimize the risk of generating dust.[4]
-
Container Handling: Open containers slowly with the opening pointed away from your face.[4]
-
Avoid Contamination: Do not eat, drink, or smoke while handling the product.[2]
Post-Operation Cleanup
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Surface Cleaning: Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3]
Emergency and First Aid Measures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Procedures
| Exposure Route | Immediate Action Required |
|---|---|
| Inhalation | Move the person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][5] |
Note: Always show the Safety Data Sheet (SDS) to the attending medical personnel.[2]
Spill and Disposal Plan
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, working from within the fume hood if possible.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep or shovel the contained material into a suitable, labeled, and closed container for hazardous waste disposal. Avoid creating dust.[2]
-
Clean: Clean the spill area thoroughly with a suitable solvent, and place all cleaning materials into the hazardous waste container.
Waste Disposal
-
Product Waste: Unused or surplus this compound is considered hazardous waste and must be disposed of through a licensed disposal company.[2][3] It may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[2]
-
Contaminated Materials: All disposable items that have contacted the chemical (e.g., gloves, bench covers, paper towels, pipette tips) must be collected in a clearly labeled, sealed container for halogenated chemical waste.[4]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through a licensed waste disposal service.[2]
Safe Handling Workflow
Caption: Workflow for safe handling, from preparation to disposal.
References
- 1. scbt.com [scbt.com]
- 2. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. pppmag.com [pppmag.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

